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Hex-2-en-1-yl propanoate

Cat. No.: B15147122
M. Wt: 156.22 g/mol
InChI Key: LPWKTEHEFDVAQS-UHFFFAOYSA-N
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Description

Hex-2-en-1-yl propanoate, also widely known as (E)-2-hexen-1-yl propionate , is a volatile ester compound of significant interest in flavor and fragrance research. This compound occurs as a colorless to almost colorless clear liquid and is characterized by a distinct green and fruity odor profile, with descriptive notes of apple, pear, banana, and tropical fruits . Its primary research value lies in its application as a key analyte or reference standard in the study of natural product volatiles and the development of synthetic flavor formulations . Researchers utilize it to lend a fruity, non-fatty top note in the study of complex aroma blends, including tutti-frutti, apple, pear, and banana flavors . Key physical properties include a boiling point of approximately 195.9°C at 760 mmHg , a density of about 0.896 g/cm³ , a refractive index of 1.426 to 1.433 at 20°C , and a flash point of around 73.6°C . The compound has the CAS Registry Number 53398-80-4 , with other identifiers including EINECS 258-513-2, FEMA 3932, and MDL number MFCD00036545 . Acute toxicity studies indicate low toxicity via oral and dermal routes, with reported LD50 values greater than 5,000 mg/kg in rat and rabbit models . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15147122 Hex-2-en-1-yl propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

hex-2-enyl propanoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3

InChI Key

LPWKTEHEFDVAQS-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=O)CC

Origin of Product

United States

Foundational & Exploratory

"Hex-2-en-1-yl propanoate" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-Hex-2-en-1-yl propanoate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and includes spectroscopic analysis.

Chemical and Physical Properties

(E)-Hex-2-en-1-yl propanoate, also known as trans-2-hexenyl propionate, is an organic compound classified as a propanoate ester.[1] It is recognized for its characteristic fruity and green aroma, leading to its use as a flavoring and fragrance agent.[1]

Table 1: Physical and Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

PropertyValueSource
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2][3]
Appearance Colorless liquid-
Boiling Point 91 °C @ 20 mmHg-
Density 0.885 - 0.895 g/cm³ @ 25 °C[1]
Refractive Index 1.426 - 1.433 @ 20 °C[1]
Flash Point 65.56 °C (150 °F)[1]
Solubility Insoluble in water; soluble in alcohol-
CAS Registry Number 53398-80-4-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (E)-Hex-2-en-1-yl propanoate.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (E)-Hex-2-en-1-yl propanoate, providing information on its fragmentation pattern under electron ionization. This data is valuable for confirming the molecular weight and identifying the compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for "PROPIONIC ACID TRANS-2-HEXEN-1-YL ESTER" confirms the carbon skeleton of the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the structure.

  • A triplet corresponding to the terminal methyl group of the hexenyl chain.

  • Multiplets for the methylene groups of the hexenyl chain.

  • Signals in the olefinic region (around 5-6 ppm) for the protons on the double bond.

  • A doublet for the methylene group attached to the ester oxygen.

  • A quartet and a triplet for the ethyl group of the propanoate moiety.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-Hex-2-en-1-yl propanoate is not available in the searched results. However, the expected characteristic absorption bands would include:

  • A strong C=O stretching vibration around 1735-1750 cm⁻¹ characteristic of an ester.

  • C-O stretching vibrations in the region of 1000-1300 cm⁻¹.

  • C-H stretching and bending vibrations for the aliphatic and vinylic protons.

  • A C=C stretching vibration around 1650 cm⁻¹.

Experimental Protocols: Synthesis

(E)-Hex-2-en-1-yl propanoate can be synthesized through several established methods, primarily involving the esterification of (E)-hex-2-en-1-ol.

Fischer-Speier Esterification

This acid-catalyzed esterification is a common and cost-effective method.

Reaction: (E)-CH₃(CH₂)₂CH=CHCH₂OH + CH₃CH₂COOH ⇌ (E)-CH₃(CH₂)₂CH=CHCH₂OOCCH₂CH₃ + H₂O

Materials:

  • (E)-Hex-2-en-1-ol

  • Propionic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (E)-hex-2-en-1-ol and a molar excess of propionic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Hex-2-en-1-yl propanoate.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.

Reaction: (E)-CH₃(CH₂)₂CH=CHCH₂OH + Ethyl propanoate ⇌ (E)-CH₃(CH₂)₂CH=CHCH₂OOCCH₂CH₃ + Ethanol

Materials:

  • (E)-Hex-2-en-1-ol

  • Ethyl propanoate (or another propanoate ester for transesterification)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or heptane)

  • Molecular sieves (optional, to remove the alcohol byproduct)

Procedure:

  • Combine (E)-hex-2-en-1-ol and ethyl propanoate in an anhydrous organic solvent in a sealed flask.

  • Add the immobilized lipase to the reaction mixture.

  • If desired, add activated molecular sieves to the mixture to sequester the ethanol byproduct and drive the equilibrium towards the product.

  • Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with gentle agitation.

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction has reached the desired conversion, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of (E)-Hex-2-en-1-yl propanoate via Fischer-Speier esterification.

Synthesis_Workflow Reactants Reactants: (E)-Hex-2-en-1-ol Propionic Acid Sulfuric Acid (cat.) Toluene Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup: - H₂O wash - NaHCO₃ wash - Brine wash Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification: - Filtration - Solvent Removal - Distillation Drying->Purification Product Pure (E)-Hex-2-en-1-yl propanoate Purification->Product

Caption: Synthesis and Purification Workflow.

Biological Activity

Currently, there is limited information available in the public domain regarding specific biological signaling pathways directly modulated by (E)-Hex-2-en-1-yl propanoate. Its primary application lies in the food and fragrance industries, and it is generally recognized as safe for these uses. Further research would be necessary to elucidate any potential pharmacological or physiological effects.

References

Spectroscopic Profile of (E)-2-Hexen-1-yl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-hexen-1-yl propionate. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for acquiring such data, and includes a visualization of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (E)-2-hexen-1-yl propionate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Atom Number Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
10.92t7.5
21.43sextet7.5
32.05q7.5
45.73dt15.4, 6.7
55.58dt15.4, 6.2
64.57d6.2
7'1.15t7.6
8'2.32q7.6

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data

While a definitive peak list is not publicly available, a known spectrum exists for (E)-2-hexen-1-yl propionate. Researchers should refer to spectral databases for the complete dataset.

Table 3: IR Spectroscopic Data (Predicted)
Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=OStretch~1735
C=CStretch~1670
C-OStretch~1180
=C-HBend~965

Note: Data is predicted and should be confirmed by experimental analysis.

Table 4: Mass Spectrometry Data

The electron ionization mass spectrum of (E)-2-hexen-1-yl propionate is characterized by a molecular ion peak and several key fragment ions.[1][2]

m/z Relative Intensity (%) Proposed Fragment Ion
57100.0[C₃H₅O]⁺
6721.8[C₅H₇]⁺
8213.2[C₆H₁₀]⁺
2929.3[C₂H₅]⁺
4119.7[C₃H₅]⁺
1561.6[M]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of (E)-2-hexen-1-yl propionate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). For ¹³C NMR, line broadening with an exponential multiplication may be applied to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like (E)-2-hexen-1-yl propionate, a "neat" spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of (E)-2-hexen-1-yl propionate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • Gas Chromatography:

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or HP-5 column).

    • The column temperature is programmed to ramp from a lower temperature to a higher temperature to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-2-hexen-1-yl propionate.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Compound: (E)-2-hexen-1-yl propionate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample (Thin Film) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Chromatogram & Mass Spectra GCMS->MS_Data NMR_Interpretation Chemical Shifts, Coupling Constants, Structure Elucidation NMR_Data->NMR_Interpretation IR_Interpretation Functional Group Identification IR_Data->IR_Interpretation MS_Interpretation Molecular Weight, Fragmentation Pattern MS_Data->MS_Interpretation

Caption: General workflow for spectroscopic analysis.

References

The Occurrence and Analysis of Hex-2-en-1-yl Propanoate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate, a volatile organic compound, contributes to the characteristic aroma of several fruits. This technical guide provides an in-depth overview of its natural occurrence, with a focus on guava, plum, and strawberry. It details the analytical methodologies for its identification and quantification, and elucidates the biosynthetic pathway responsible for its formation in plants. This document is intended to serve as a comprehensive resource for researchers in the fields of natural products, food science, and drug development.

Natural Occurrence of this compound

This compound, specifically the (E)-isomer, has been identified as a volatile constituent in a variety of fruits, where it contributes to their distinct sensory profiles. Its aroma is often described as fruity, green, and reminiscent of apple, pear, pineapple, and banana. While its presence has been noted in several fruit species, this guide will focus on its occurrence in guava, plum, and wild strawberry.

Quantitative and Semi-Quantitative Data

Precise quantitative data for this compound in fruits is limited in the existing scientific literature. However, semi-quantitative data, often presented as the relative percentage of the total volatile compounds, is available for related C6 esters in the fruits of interest. The following table summarizes the available data for C6 esters, providing a contextual understanding of their abundance.

Fruit SpeciesCultivar(s)Compound ClassRelative Abundance (% of Total Volatiles)Analytical MethodReference(s)
Guava (Psidium guajava)Colombian varietiesC6 Aldehydes and EstersMajor componentsHS-SPME-GC-MS[1]
Chung-Shan-Yueh-PaC6 Aldehydes, Alcohols, and EstersMajor contributors to aromaSDE-GC-MS[2]
Plum (Prunus domestica)HorvinEsters (total)58.8%SDE-GC-MS[3][4]
Five Sichuan CultivarsEsters (total)9.32–17.01%HS-SPME-GC-MS[5]
Strawberry (Fragaria spp.)VariousEsters (total)Variable among cultivarsHS-SPME-GC-MS[6][7]

Biosynthesis of this compound in Fruits

The biosynthesis of C6 esters like this compound in plants is primarily initiated from fatty acids through the lipoxygenase (LOX) pathway. This pathway generates C6 aldehydes, which are subsequently reduced to C6 alcohols and then esterified.

The Lipoxygenase (LOX) Pathway

The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by the enzyme lipoxygenase (LOX). This reaction forms hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, including hexanal and (Z)-3-hexenal.

Reduction to C6 Alcohols

The resulting C6 aldehydes are then reduced to their corresponding C6 alcohols by the action of alcohol dehydrogenase (ADH). For instance, hexanal is reduced to hexanol, and (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol.

Esterification by Alcohol Acyltransferase (AAT)

The final step in the formation of this compound is the esterification of a C6 alcohol, such as (E)-2-hexen-1-ol, with propanoyl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT). The availability of both the C6 alcohol and the acyl-CoA substrate influences the production of the final ester.

Biosynthesis_of_Hex_2_en_1_yl_propanoate FattyAcids Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Hydroperoxides 13-Hydroperoxides FattyAcids->Hydroperoxides Lipoxygenase (LOX) C6_Aldehydes C6 Aldehydes (e.g., (Z)-3-Hexenal) Hydroperoxides->C6_Aldehydes Hydroperoxide Lyase (HPL) C6_Alcohols C6 Alcohols (e.g., (E)-2-Hexen-1-ol) C6_Aldehydes->C6_Alcohols Alcohol Dehydrogenase (ADH) Hex2en1ylPropanoate This compound C6_Alcohols->Hex2en1ylPropanoate PropanoylCoA Propanoyl-CoA PropanoylCoA->Hex2en1ylPropanoate Alcohol Acyltransferase (AAT)

Biosynthesis of this compound.

Experimental Protocols for Analysis

The identification and quantification of volatile compounds such as this compound in fruits are predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Fruit Homogenization: A representative sample of the fruit tissue (pulp) is homogenized to a uniform consistency.

  • Sample Aliquoting: A precise amount of the homogenate (e.g., 5 g) is transferred to a headspace vial (e.g., 20 mL).

  • Matrix Modification: To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) is often added to the vial. An internal standard is also added for quantification purposes.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar column). A temperature program is used to facilitate the separation.

  • Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with entries in a mass spectral library (e.g., NIST, Wiley).

Experimental_Workflow Start Fruit Sample Homogenization Homogenization Start->Homogenization Vial Transfer to Headspace Vial + NaCl + Internal Standard Homogenization->Vial Incubation Incubation (e.g., 40-60°C) Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (Mass Spectra & Retention Time) GCMS->Data Identification Compound Identification (Library & Standard Comparison) Data->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification End Results Quantification->End

Workflow for Volatile Compound Analysis.

Conclusion

This compound is a naturally occurring ester that plays a role in the aromatic profile of several fruits, including guava, plum, and strawberry. While precise quantitative data remains elusive, its presence and biosynthetic pathway are well-understood. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for its detection and semi-quantification. Further research is warranted to determine the exact concentrations of this compound in various fruit cultivars and to fully elucidate the regulatory mechanisms of its biosynthesis. This knowledge can be applied to the fields of food flavor chemistry, crop improvement, and the discovery of novel bioactive compounds.

References

Biosynthesis of Hex-2-en-1-yl Propanoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate is a volatile ester that contributes to the characteristic fruity and green aroma of many plants. Its biosynthesis is a multi-step process that begins with the lipoxygenase (LOX) pathway, leading to the formation of a C6 alcohol precursor, which is subsequently esterified by an alcohol acyltransferase (AAT). Understanding the intricacies of this biosynthetic pathway, including the enzymes involved, their kinetics, and the genetic regulation, is crucial for applications in flavor and fragrance development, as well as for metabolic engineering of crops with enhanced aromatic profiles. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, summarizing key quantitative data, detailing experimental protocols for the characterization of the biosynthetic enzymes, and visualizing the associated pathways and workflows.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a two-stage process. The first stage involves the synthesis of the C6 alcohol, (E)-2-hexen-1-ol, via the lipoxygenase (LOX) pathway. The second stage is the esterification of this alcohol with propionyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Stage 1: Formation of (E)-2-Hexen-1-ol via the Lipoxygenase (LOX) Pathway

The LOX pathway is initiated in response to tissue damage, which disrupts cell membranes and releases polyunsaturated fatty acids. The key steps are as follows:

  • Lipolysis: Lipases hydrolyze membrane lipids, releasing polyunsaturated fatty acids such as linolenic acid (C18:3).

  • Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).

  • Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.

  • Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.

  • Reduction: Alcohol dehydrogenase (ADH) reduces (E)-2-hexenal to (E)-2-hexen-1-ol.

LOX_Pathway Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT Lipoxygenase (LOX) Z_3_Hexenal (Z)-3-Hexenal 13-HPOT->Z_3_Hexenal Hydroperoxide Lyase (HPL) E_2_Hexenal (E)-2-Hexenal Z_3_Hexenal->E_2_Hexenal Isomerase E_2_Hexen_1_ol (E)-2-Hexen-1-ol E_2_Hexenal->E_2_Hexen_1_ol Alcohol Dehydrogenase (ADH)

Figure 1: Simplified diagram of the Lipoxygenase (LOX) pathway leading to the formation of (E)-2-Hexen-1-ol.
Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of (E)-2-hexen-1-ol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes belonging to the BAHD superfamily.

Esterification E_2_Hexen_1_ol (E)-2-Hexen-1-ol Hex_2_en_1_yl_propanoate This compound E_2_Hexen_1_ol->Hex_2_en_1_yl_propanoate Alcohol Acyltransferase (AAT) Propionyl_CoA Propionyl-CoA Propionyl_CoA->Hex_2_en_1_yl_propanoate

Figure 2: Final esterification step in the biosynthesis of this compound.
Biosynthesis of Propionyl-CoA

Propionyl-CoA is a key precursor in this pathway and can be synthesized in plants through several metabolic routes, primarily from the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, valine, and methionine.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary significantly between plant species and experimental conditions.

Table 1: Kinetic Properties of Plant Lipoxygenases (LOX)

Plant SpeciesSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Olive (Olea europaea)Linoleic Acid82.44-6.0[1]
Olive (Olea europaea)Linolenic Acid306.26-6.0[1]
Mung Bean (Vigna radiata)Linoleic Acid--6.5[2]
Tomato (Solanum lycopersicum)Linoleic Acid41980.846.0[3]

Table 2: Kinetic Properties of Plant Hydroperoxide Lyases (HPL)

Plant SpeciesSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Soybean (Glycine max)13S-HPOD---[4]
Mint (Mentha spicata)----[5]
Arabidopsis thaliana13S-HPOT---[6]

Table 3: Kinetic Properties of Plant Alcohol Dehydrogenases (ADH)

Plant SpeciesSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHReference
Banana (Musa spp.)C4-C6 Aldehydes--8.8[7]
Oolong Tea (Camellia sinensis)C6 Aldehydes---[8]

Table 4: Kinetic Properties of Plant Alcohol Acyltransferases (AAT)

Plant SpeciesAlcohol SubstrateAcyl-CoA SubstrateKm (µM)Vmax (pmol/min/mg)Optimal pHReference
Apricot (Prunus armeniaca)C6 alcoholsAcetyl-CoA---[9][10]
Strawberry (Fragaria x ananassa)Various alcoholsVarious Acyl-CoAs---[10]
Melon (Cucumis melo)Various alcoholsAcetyl-CoA---[11]

Note: Specific kinetic data for the synthesis of this compound is limited. The data presented for AATs are for related reactions and highlight the broad substrate specificity of these enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Enzyme Assays

Enzyme_Assay_Workflow cluster_0 General Workflow Plant_Tissue Plant Tissue Homogenization Crude_Extract Crude Enzyme Extract Plant_Tissue->Crude_Extract Assay_Mix Preparation of Assay Mixture (Buffer, Substrate) Crude_Extract->Assay_Mix Incubation Incubation at Optimal Temperature and pH Assay_Mix->Incubation Measurement Measurement of Product Formation or Substrate Depletion Incubation->Measurement Data_Analysis Data Analysis and Calculation of Enzyme Activity Measurement->Data_Analysis

Figure 3: General workflow for enzyme activity assays.

This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes at 234 nm.[12]

  • Reagents:

    • 50 mM Sodium phosphate buffer (pH 6.0-7.0)

    • 10 mM Linoleic acid substrate solution (dissolved in a small amount of ethanol and Tween 20, then diluted in buffer)

    • Plant enzyme extract

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and the linoleic acid substrate solution in a quartz cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the plant enzyme extract.

    • Immediately monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.

    • The rate of increase in absorbance is proportional to the LOX activity.

    • Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).[13]

This protocol monitors the decrease in the concentration of the hydroperoxide substrate at 234 nm.[14]

  • Reagents:

    • 100 mM Phosphate buffer (pH 6.8)

    • 5 mM 13-hydroperoxy-linolenic acid (13-HPOT) substrate solution

    • Plant enzyme extract

  • Procedure:

    • Prepare the 13-HPOT substrate by reacting linolenic acid with soybean lipoxygenase.

    • In a quartz cuvette, add the phosphate buffer and the 13-HPOT substrate solution.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the plant enzyme extract.

    • Monitor the decrease in absorbance at 234 nm over time.

    • The rate of decrease in absorbance is proportional to the HPL activity.

This assay measures the reduction of NAD⁺ to NADH, which is monitored at 340 nm.[2][15][16][17]

  • Reagents:

    • Pyrophosphate buffer (e.g., 50 mM, pH 8.8)

    • (E)-2-hexenal substrate solution

    • 10 mM NAD⁺ solution

    • Plant enzyme extract

  • Procedure:

    • In a quartz cuvette, combine the pyrophosphate buffer, NAD⁺ solution, and the plant enzyme extract.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the (E)-2-hexenal substrate.

    • Monitor the increase in absorbance at 340 nm for several minutes.

    • The rate of increase in absorbance is proportional to the ADH activity.

    • Enzyme activity can be calculated using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹ cm⁻¹).

This method directly measures the formation of the ester product.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM DTT

    • 10 mM (E)-2-hexen-1-ol solution (in a suitable solvent)

    • 10 mM Propionyl-CoA solution

    • Plant enzyme extract

    • Internal standard (e.g., a different ester not present in the sample)

    • Extraction solvent (e.g., hexane or dichloromethane)

  • Procedure:

    • In a microcentrifuge tube, combine the buffer, (E)-2-hexen-1-ol, and the plant enzyme extract.

    • Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the propionyl-CoA solution.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

    • Add the internal standard and extract the esters with the chosen solvent.

    • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes (LOX, HPL, ADH, and AAT).[18][19][20][21]

qRT_PCR_Workflow cluster_1 Gene Expression Analysis Workflow RNA_Isolation Total RNA Isolation from Plant Tissue DNase_Treatment DNase Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis First-Strand cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis_qPCR Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis_qPCR

Figure 4: Workflow for gene expression analysis using qRT-PCR.
  • Procedure:

    • RNA Isolation: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

    • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

    • Primer Design: Design and validate gene-specific primers for the target genes (LOX, HPL, ADH, AAT) and one or more reference genes (housekeeping genes) for normalization.

    • qPCR: Perform the quantitative PCR reaction using a real-time PCR system, SYBR Green or a probe-based detection chemistry.

    • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

Quantification of this compound in Plant Tissues (Headspace GC-MS)

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive method for the analysis of volatile compounds from plant materials.[8][22][23][24]

  • Procedure:

    • Sample Preparation: Place a known amount of finely ground plant tissue into a headspace vial. An internal standard can be added for quantification.

    • Extraction: Seal the vial and incubate it at a specific temperature for a defined time to allow the volatile compounds to partition into the headspace.

    • Adsorption: Expose a SPME fiber to the headspace for a set time to adsorb the volatile compounds.

    • Desorption and Analysis: Insert the SPME fiber into the heated injection port of a GC-MS system to desorb the analytes onto the GC column for separation and subsequent detection and identification by the mass spectrometer.

    • Quantification: Create a calibration curve using authentic standards of this compound to quantify its concentration in the plant sample.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the coordinated action of several enzymes. While the general steps are understood, further research is needed to elucidate the specific AATs responsible for the formation of this ester in different plant species and to gather more comprehensive quantitative data on enzyme kinetics and metabolite concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these aspects, ultimately enabling the manipulation of this pathway for the development of novel flavors, fragrances, and improved crop varieties.

References

An In-depth Technical Guide to Hex-2-en-1-yl propanoate (CAS: 53398-80-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate, with the CAS number 53398-80-4, is an organic compound classified as a carboxylic acid ester. It is also known by synonyms such as (E)-2-hexen-1-yl propionate and trans-2-hexenyl propionate.[1] This molecule is recognized for its characteristic fruity and green aroma, with notes of apple, pear, pineapple, and banana, leading to its use as a flavoring and fragrance agent.[1][2] While its primary applications have been in the food and cosmetics industries, its chemical structure warrants investigation for potential biological activities relevant to drug development. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, toxicological data, and a proposed experimental workflow for its synthesis and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 53398-80-4
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [2]
IUPAC Name (2E)-hex-2-en-1-yl propanoate
SMILES CCCC=CCOC(=O)CC[2]
InChI InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Colorless clear liquid (est.)[3]
Boiling Point 193 °C (est.)[2]
Flash Point 65.56 °C (150.00 °F) TCC[3]
Density 0.885 - 0.895 g/cm³ @ 25 °C[3]
Refractive Index 1.426 - 1.433 @ 20 °C[3]
Vapor Pressure 0.2924 hPa @ 20°C (est.)[2]
Water Solubility 158.9 mg/L @ 25 °C (est.)[3]
logP (o/w) 3.127 (est.)[3]

Toxicological Data

Limited toxicological data is available for this compound. The available data from studies on rodents suggests low acute toxicity.

Table 3: Acute Toxicity Data

TestSpeciesRouteDoseReference
LD50RatOral>5 g/kg[4]
LD50RabbitSkin>5 g/kg[4]

A safety assessment by the Research Institute for Fragrance Materials (RIFM) on a structurally related compound, trans-2-hexenyl acetate, used data from trans-2-hexenyl propionate as a read-across analog for genotoxicity. The assessment concluded that trans-2-hexenyl propionate is not expected to be genotoxic.[2]

Experimental Protocols

Synthesis: Esterification of (E)-2-hexen-1-ol

A plausible synthetic route to (E)-hex-2-en-1-yl propanoate is the Fischer esterification of (E)-2-hexen-1-ol with propanoic acid or its more reactive derivative, propionyl chloride.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 (E)-2-hexen-1-ol Catalyst Pyridine or Triethylamine (Base) Reactant2 Propionyl chloride Product (E)-Hex-2-en-1-yl propanoate Catalyst->Product Esterification Solvent Anhydrous Solvent (e.g., Dichloromethane) Temperature 0 °C to Room Temperature Byproduct Pyridinium hydrochloride or Triethylammonium hydrochloride Product->Byproduct Forms

Caption: Proposed synthesis of (E)-Hex-2-en-1-yl propanoate.

Methodology:

  • Reaction Setup: To a solution of (E)-2-hexen-1-ol in an anhydrous solvent such as dichloromethane, add a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a stoichiometric equivalent of propionyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified using fractional distillation under reduced pressure to obtain the pure ester.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Diagram 2: Analytical Workflow for this compound

G Crude_Product Crude this compound Purification Fractional Distillation Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR Purity_Confirmation Purity > 95% GCMS->Purity_Confirmation Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation G Compound This compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Hypothesized Activity AntiInflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Compound->AntiInflammatory Hypothesized Activity Cytotoxicity Cytotoxicity Assays (Cancer cell lines) Compound->Cytotoxicity Hypothesized Activity Signaling_Pathways Investigation of Signaling Pathways (e.g., NF-κB, MAPK) Antimicrobial->Signaling_Pathways AntiInflammatory->Signaling_Pathways Cytotoxicity->Signaling_Pathways

References

Technical Guide: Physical Properties of trans-2-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexenyl propionate, also known as (E)-2-hexenyl propionate, is an organic compound classified as an ester. It is recognized for its characteristic fruity and green aroma, reminiscent of apple, pear, and banana.[1] This property has led to its use as a flavoring and fragrance agent.[2][3] This technical guide provides a comprehensive overview of the key physical properties of trans-2-hexenyl propionate, outlines standard experimental methodologies for their determination, and includes a schematic for its synthesis.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of trans-2-hexenyl propionate.

PropertyValueConditions
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol [1][3][4]
Appearance Colorless clear liquid[2]
Specific Gravity 0.885 - 0.895[2]@ 25°C
0.89[1][5]
Refractive Index 1.426 - 1.433[2]@ 20°C
1.428 - 1.431[1][5]
Boiling Point 91°C[2]@ 20 mmHg
80°C[2]@ 4 mmHg
90°C[1][5]@ 15 mmHg
Melting Point -57.45°C (estimated)[1][6]
Vapor Pressure 0.409 mmHg (estimated)[2]@ 25°C
Vapor Density 5.4 (Air = 1)[2]
Flash Point 65.56°C (150°F)[2]TCC (Tag Closed Cup)
72°C[1]
Water Solubility 158.9 mg/L (estimated)[2]@ 25°C
logP (o/w) 3.127 (estimated)[2]
Odor Profile Green, fruity, apple, pear, banana, tropical, rhubarb[1][7]

Experimental Protocols

The following are general methodologies for determining the key physical properties of liquid compounds like trans-2-hexenyl propionate.

Determination of Specific Gravity

Specific gravity, or relative density, is the ratio of the density of a substance to the density of a reference substance, typically water.

  • Method 1: Pycnometer A pycnometer, a flask with a specific volume, is the most accurate method.[6][8] The procedure involves:

    • Weighing the clean, dry pycnometer.

    • Filling the pycnometer with the sample liquid and weighing it.

    • Cleaning the pycnometer, filling it with distilled water, and weighing it.

    • The specific gravity is calculated by dividing the mass of the sample liquid by the mass of the water.[8]

  • Method 2: Hydrometer A hydrometer is a calibrated, weighted glass instrument that floats in the liquid.[8][9] The specific gravity is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[9][10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Method: Refractometer An Abbe refractometer is commonly used.[11] A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the instrument measures the angle of refraction. The refractive index is then read from a calibrated scale.[11] Digital refractometers, which automate this process, are also widely used for their high accuracy.[12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Method: Distillation The liquid is heated in a distillation apparatus. The temperature is recorded when the liquid is boiling and its vapor is condensing. This temperature range is the boiling point.[13]

  • Method: Thiele Tube A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added. The apparatus is then heated in a Thiele tube containing oil. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Method: Closed-Cup Testers

    • Pensky-Martens Closed Cup Tester (ASTM D93): This method is suitable for liquids with high viscosity. The sample is heated in a closed cup and stirred, and an ignition source is periodically introduced into the vapor space.[1][3][15]

    • Tag Closed Cup Tester (ASTM D56): This method is used for low-viscosity liquids. The principle is similar to the Pensky-Martens method but with a different apparatus.[15]

Synthesis Workflow

G propionic_acid Propionic Acid esterification Fischer Esterification propionic_acid->esterification trans_2_hexenol trans-2-Hexenol trans_2_hexenol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification product trans-2-Hexenyl Propionate esterification->product byproduct Water (H₂O) esterification->byproduct

Caption: Synthesis of trans-2-hexenyl propionate via Fischer esterification.

Summary

This technical guide has detailed the key physical properties of trans-2-hexenyl propionate, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The included data, experimental methodologies, and synthesis workflow offer a comprehensive overview of this compound. The information presented is crucial for the safe handling, application, and further research of trans-2-hexenyl propionate.

References

Hex-2-en-1-yl Propanoate: A Technical Guide to its Odor Profile and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate is a volatile organic compound recognized for its significant contribution to the characteristic aroma of various fruits. Its distinct odor profile, primarily characterized by fruity and green notes, makes it a valuable component in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the odor profile, physicochemical properties, and synthetic pathway of (E)-hex-2-en-1-yl propanoate, tailored for a scientific audience.

Odor Profile and Description

The scent of this compound is predominantly described as a complex fusion of fruity and green aromas.[1] More specifically, its odor profile is characterized by notes of:

  • Fruity: A dominant characteristic, often likened to the scent of apples and pears.[1]

  • Green: A fresh, leafy note that complements its fruity character.[1]

  • Sweet: A subtle sweetness that enhances its overall fruitiness.

  • Waxy: A minor waxy undertone that adds complexity to the aroma.

The isomeric form, (E)-hex-2-en-1-yl propanoate, is particularly noted for its use in creating tutti-frutti, apple, pear, and banana flavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its volatility and behavior in various applications.

PropertyValueReference
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid
Boiling Point 193 °C (estimated)[1]
Vapor Pressure 0.2924 hPa @ 20°C (estimated)[1]
Specific Gravity 0.885 - 0.895 @ 25°C
Refractive Index 1.426 - 1.433 @ 20°C
Flash Point 65.56 °C (150 °F)
Solubility Insoluble in water

Experimental Protocols

Synthesis of (E)-Hex-2-en-1-yl Propanoate via Fischer-Speier Esterification

The synthesis of (E)-hex-2-en-1-yl propanoate is typically achieved through the Fischer-Speier esterification of (E)-hex-2-en-1-ol with propanoic acid, in the presence of an acid catalyst.

Materials:

  • (E)-hex-2-en-1-ol

  • Propanoic acid

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine equimolar amounts of (E)-hex-2-en-1-ol and propanoic acid.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 1-3% of the total reactant weight).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure (E)-hex-2-en-1-yl propanoate.

Characterization:

The identity and purity of the synthesized ester can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by gas chromatography-mass spectrometry (GC-MS).

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Reactant1 (E)-hex-2-en-1-ol Esterification Fischer-Speier Esterification Reactant1->Esterification Reactant2 Propanoic Acid Reactant2->Esterification Neutralization Neutralization (NaHCO3 wash) Esterification->Neutralization Acid Catalyst Washing Washing (Water & Brine) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product (E)-hex-2-en-1-yl propanoate Distillation->Product

Caption: Synthesis workflow for (E)-hex-2-en-1-yl propanoate.

Sensory Evaluation

A detailed sensory analysis of this compound would typically involve a trained sensory panel to characterize its odor profile and determine its odor detection threshold.

Panel Selection and Training:

  • Panelists are selected based on their olfactory acuity and ability to discriminate and describe different odorants.

  • Training involves familiarizing the panelists with a range of reference aroma compounds, including fruity and green standards, to establish a common vocabulary for describing the odor attributes of the target compound.

Odor Profile Analysis:

  • A solution of this compound in an odorless solvent (e.g., diethyl ether or mineral oil) is prepared at a concentration well above its detection threshold.

  • Samples are presented to the panelists in coded, odorless containers.

  • Panelists are asked to describe the odor using a predefined list of descriptors and to rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

  • Data from all panelists are collected and statistically analyzed to generate a comprehensive odor profile.

Odor Detection Threshold Determination:

The odor detection threshold, the lowest concentration at which the odor is perceivable, can be determined using a standardized method such as ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

  • A series of dilutions of this compound in a neutral medium (e.g., deionized water) is prepared.

  • Panelists are presented with a series of triangles, where each triangle contains one sample of the diluted odorant and two blank samples (the neutral medium).

  • Panelists are asked to identify the odorous sample in each triangle.

  • The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the sample.

dot

Sensory_Evaluation_Workflow cluster_setup Setup cluster_profiling Odor Profiling cluster_threshold Odor Threshold Determination cluster_output Output Panel Trained Sensory Panel Presentation1 Sample Presentation (Coded Containers) Panel->Presentation1 Presentation2 Triangle Test Presentation (Ascending Concentrations) Panel->Presentation2 Sample Sample Preparation (Dilutions in Odorless Solvent) Sample->Presentation1 Sample->Presentation2 Evaluation Odor Description & Intensity Rating Presentation1->Evaluation Analysis1 Statistical Analysis Evaluation->Analysis1 Profile Comprehensive Odor Profile Analysis1->Profile Identification Identification of Odorous Sample Presentation2->Identification Analysis2 Threshold Calculation Identification->Analysis2 Threshold Odor Detection Threshold Analysis2->Threshold

Caption: General workflow for sensory evaluation of an aroma compound.

References

Hex-2-en-1-yl Propanoate: A Technical Guide to its Role as a Plant Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant Volatile Organic Compounds (PVOCs) are critical mediators of plant interactions with their environment, influencing everything from pollinator attraction to defense against herbivores. Among the vast array of these compounds, Green Leaf Volatiles (GLVs), a family of C6 compounds released upon tissue damage, play a pivotal role in plant defense signaling. This technical guide focuses on a specific, yet understudied GLV, Hex-2-en-1-yl propanoate. While direct research on this compound is limited, this document consolidates the current understanding of its probable biosynthesis, potential ecological roles, and the experimental methodologies required for its study. By drawing parallels with closely related and well-researched GLVs, this guide aims to provide a comprehensive framework for future research into the significance of this compound in plant biology and its potential applications.

Introduction to this compound

This compound is a C9 ester belonging to the family of Green Leaf Volatiles (GLVs). GLVs are characteristically released from plant leaves upon mechanical damage, such as herbivory or pathogen attack. These compounds are responsible for the characteristic "green" odor of freshly cut grass. The chemical structure of this compound consists of a hexenyl alcohol moiety esterified with propanoic acid. It can exist as two stereoisomers: (E)-2-hexen-1-yl propanoate and (Z)-2-hexen-1-yl propanoate, which may have distinct biological activities.

While specific data on this compound is sparse, its structural similarity to other well-studied GLVs, such as (Z)-3-hexenol and (Z)-3-hexenyl acetate, suggests it likely plays a role in plant defense, communication, and interactions with other organisms.[1] This guide will synthesize the available information and provide a roadmap for investigating this potentially important plant volatile.

Table 1: Physicochemical Properties of this compound Isomers

Property(E)-2-hexen-1-yl propanoate(Z)-2-hexen-1-yl propanoate
Molecular Formula C9H16O2C9H16O2
Molecular Weight 156.22 g/mol 156.22 g/mol
Odor Profile Fruity, Green, Apple, PearNot well-documented
Boiling Point (est.) 193 °CNot available
CAS Number 53398-80-454542-45-7

Data compiled from various chemical databases.

Biosynthesis of this compound in Plants

The biosynthesis of GLVs is initiated in response to cell damage, which triggers the release of fatty acids from chloroplast membranes. The proposed biosynthetic pathway for this compound is an extension of the well-established lipoxygenase (LOX) pathway that produces other C6 volatiles.[2]

The Lipoxygenase (LOX) Pathway:

  • Fatty Acid Release: Mechanical damage activates phospholipases, which cleave linolenic acid and linoleic acid from galactolipids in the chloroplast membranes.

  • Hydroperoxidation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acids to form 13-hydroperoxides.

  • Cleavage: Hydroperoxide lyase (HPL) then cleaves the 13-hydroperoxides into a C12 oxo-acid and a C6 aldehyde. Linolenic acid yields (Z)-3-hexenal, while linoleic acid produces hexanal.

  • Reduction: Alcohol dehydrogenase (ADH) reduces the C6 aldehydes to their corresponding alcohols. (Z)-3-hexenal is converted to (Z)-3-hexenol, and hexanal is converted to hexanol. An isomerase can also convert (Z)-3-hexenal to (E)-2-hexenal, which is then reduced to (E)-2-hexenol.

  • Esterification: The final step is the esterification of the hexenol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT).[2][3][4][5][6] In the case of this compound, (E)- or (Z)-2-hexenol would be esterified with propanoyl-CoA. While specific AATs for propanoate esters of hexenols have not yet been characterized, AATs are known to have broad substrate specificity.[4][6]

Biosynthesis_Pathway cluster_membrane Chloroplast Membrane cluster_cytosol Cytosol Linolenic/Linoleic Acid Linolenic/Linoleic Acid 13-Hydroperoxides 13-Hydroperoxides Linolenic/Linoleic Acid->13-Hydroperoxides Lipoxygenase (LOX) C6-Aldehydes ((Z)-3-hexenal / (E)-2-hexenal) C6-Aldehydes ((Z)-3-hexenal / (E)-2-hexenal) 13-Hydroperoxides->C6-Aldehydes ((Z)-3-hexenal / (E)-2-hexenal) Hydroperoxide Lyase (HPL) C6-Alcohols ((Z)-2-hexenol / (E)-2-hexenol) C6-Alcohols ((Z)-2-hexenol / (E)-2-hexenol) C6-Aldehydes ((Z)-3-hexenal / (E)-2-hexenal)->C6-Alcohols ((Z)-2-hexenol / (E)-2-hexenol) Alcohol Dehydrogenase (ADH) This compound This compound C6-Alcohols ((Z)-2-hexenol / (E)-2-hexenol)->this compound Alcohol Acyltransferase (AAT) Propanoyl-CoA Propanoyl-CoA Propanoyl-CoA->this compound

Figure 1. Proposed biosynthetic pathway for this compound.

Emission of this compound from Plants

The emission of GLVs is a rapid process, occurring within seconds to minutes of tissue damage. While there is a lack of extensive quantitative data on the emission of this compound, one study has reported the emission of "(Z)-3-Hexen-1-ol, propanoate" from Tulbaghia violacea specifically after wounding.[7] This suggests that, like other GLVs, its production is induced by biotic or abiotic stress.

Table 2: Documented Emission of Hexenyl Propanoates from Plants

CompoundPlant SpeciesEmission TriggerQuantitative DataReference
(Z)-3-Hexen-1-ol, propanoateTulbaghia violaceaWounding (cutting of leaves)Not provided[7]

Further research is required to identify other plant species that emit this compound and to quantify its emission rates under various stress conditions.

Ecological Roles of this compound

Based on the known functions of other GLVs, this compound is likely involved in a variety of ecological interactions.

Plant-Insect Interactions

GLVs play a crucial role in mediating interactions between plants and insects.[1] They can act as:

  • Repellents: Some GLVs can deter herbivores from feeding.

  • Attractants: Herbivore-induced GLVs can attract natural enemies (predators and parasitoids) of the herbivores, a phenomenon known as "indirect defense."

  • Pheromone synergists: GLVs can enhance the attractiveness of insect sex pheromones.

While no specific studies have tested the effect of this compound on insect behavior, its fruity and green odor profile suggests it could be a significant signaling molecule.[8]

Plant-Plant Communication

GLVs released from a damaged plant can be perceived by neighboring plants, leading to a "priming" of their own defense responses.[1] Primed plants exhibit a faster and stronger defense response upon subsequent attack. It is plausible that this compound could also function as an airborne signal in plant-plant communication.

Plant Defense Signaling

Within the emitting plant, GLVs can act as signaling molecules to activate defense responses in undamaged tissues. The conversion of GLV esters back to their corresponding alcohols by carboxylesterases can be a crucial step in activating downstream defense signaling pathways.[9][10]

Ecological_Roles cluster_plant Damaged Plant cluster_environment Environment This compound Emission This compound Emission Herbivore Herbivore This compound Emission->Herbivore Repellence? Natural Enemy Natural Enemy This compound Emission->Natural Enemy Attraction? Neighboring Plant Neighboring Plant This compound Emission->Neighboring Plant Defense Priming? Volatile_Analysis_Workflow Plant Sample Plant Sample Volatile Collection (SPME) Volatile Collection (SPME) Plant Sample->Volatile Collection (SPME) GC-MS Analysis GC-MS Analysis Volatile Collection (SPME)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification Identification Data Processing->Identification Quantification Quantification Data Processing->Quantification Authentic Standard Authentic Standard Authentic Standard->Identification Standard Curve Standard Curve Standard Curve->Quantification

References

An In-depth Technical Guide on the Discovery and Isolation of Hex-2-en-1-yl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate, a volatile organic compound, is a significant contributor to the characteristic aroma of various fruits, notably guava and strawberries. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of this fruity ester. It details the methodologies for its extraction from natural sources and outlines a standard procedure for its chemical synthesis. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, natural product analysis, and synthetic organic chemistry.

Introduction

(E)-Hex-2-en-1-yl propanoate is an aliphatic ester recognized for its potent fruity, green, and slightly waxy aroma. Its presence as a key volatile constituent in several commercially important fruits has prompted interest in its isolation and synthesis for applications in the food, beverage, and fragrance industries. Understanding the methods for obtaining this compound is crucial for its further study and utilization.

Natural Occurrence and Discovery

The discovery of this compound is intrinsically linked to the analysis of fruit volatiles. While a singular "discovery" paper is not apparent, its identification has been documented in numerous studies profiling the aroma constituents of various fruits.

Table 1: Natural Sources of (E)-Hex-2-en-1-yl propanoate

Natural SourceAnalytical Method Used for IdentificationReference
Guava (Psidium guajava)Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)[Cite: Not available in search results]
Wild Strawberry (Fragaria vesca)Gas Chromatography-Mass Spectrometry (GC-MS)[Cite: Not available in search results]
Black Tea (Camellia sinensis)Gas Chromatography-Mass Spectrometry (GC-MS)[Cite: Not available in search results]

Isolation from Natural Sources

The isolation of (E)-hex-2-en-1-yl propanoate from its natural sources typically involves the extraction of the volatile fraction of the fruit, followed by chromatographic separation to obtain the pure compound.

Experimental Protocol: Isolation by Headspace Solid-Phase Microextraction (HS-SPME) and Preparative Gas Chromatography (pGC)

This protocol outlines a common approach for the isolation of volatile compounds from a fruit matrix, which can be adapted for the specific isolation of (E)-hex-2-en-1-yl propanoate.

Objective: To isolate (E)-hex-2-en-1-yl propanoate from guava fruit for analytical characterization.

Materials:

  • Ripe guava fruit

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • Gas chromatograph equipped with a mass spectrometer (GC-MS) for initial identification.

  • Preparative gas chromatograph (pGC) with a fraction collector.

Procedure:

  • Sample Preparation: Homogenize 100g of fresh guava pulp with 200mL of a 20% (w/v) NaCl solution. The salt solution helps to increase the volatility of the organic compounds.

  • Headspace Extraction: Transfer a 10 mL aliquot of the homogenate into a 20 mL headspace vial. Seal the vial and place it in a heated agitator at 40°C for 30 minutes to allow the volatiles to equilibrate in the headspace.

  • SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis (Identification): Desorb the analytes from the SPME fiber in the injection port of the GC-MS system to identify the retention time of (E)-hex-2-en-1-yl propanoate.

  • Preparative Gas Chromatography (pGC) Isolation: Once the target peak is identified, inject a larger volume of the headspace extract (or a solvent extract) into a pGC system. The pGC is equipped with a larger column to handle higher sample loads.

  • Fraction Collection: Set the pGC to collect the fraction corresponding to the retention time of (E)-hex-2-en-1-yl propanoate. The collected fraction will contain the purified compound.

Figure 1: Experimental Workflow for Isolation

experimental_workflow sample_prep Sample Preparation (Guava Homogenate) hs_extraction Headspace Extraction (SPME) sample_prep->hs_extraction gcms_analysis GC-MS Analysis (Identification) hs_extraction->gcms_analysis pgc_isolation Preparative GC (Isolation) gcms_analysis->pgc_isolation pure_compound Pure Hex-2-en-1-yl propanoate pgc_isolation->pure_compound

Caption: Workflow for the isolation of this compound.

Chemical Synthesis

The most common and straightforward method for the synthesis of (E)-hex-2-en-1-yl propanoate is the Fischer esterification of (E)-hex-2-en-1-ol with propanoic acid, using an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize (E)-hex-2-en-1-yl propanoate from (E)-hex-2-en-1-ol and propanoic acid.

Materials:

  • (E)-Hex-2-en-1-ol

  • Propanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of (E)-hex-2-en-1-ol with 1.2 molar equivalents of propanoic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the alcohol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propanoic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-hex-2-en-1-yl propanoate.

Figure 2: Synthesis Pathway

synthesis_pathway alcohol (E)-Hex-2-en-1-ol product (E)-Hex-2-en-1-yl propanoate alcohol->product acid Propanoic Acid acid->product catalyst H₂SO₄ (cat.)

Caption: Fischer esterification of (E)-Hex-2-en-1-ol.

Characterization Data

The synthesized and isolated (E)-hex-2-en-1-yl propanoate should be characterized to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data of (E)-Hex-2-en-1-yl propanoate

PropertyValueReference
Molecular Formula C₉H₁₆O₂[Cite: Not available in search results]
Molecular Weight 156.22 g/mol [Cite: Not available in search results]
Boiling Point Approx. 193 °C (estimated)[Cite: Not available in search results]
Density Approx. 0.88 g/cm³[Cite: Not available in search results]
Refractive Index Approx. 1.428[Cite: Not available in search results]
GC-MS (m/z) Characteristic fragmentation pattern with major ions.[Cite: Not available in search results]
¹H NMR (CDCl₃, ppm) Signals corresponding to the vinyl, methylene, and ethyl protons.[Cite: Not available in search results]
¹³C NMR (CDCl₃, ppm) Resonances for carbonyl, olefinic, and aliphatic carbons.[Cite: Not available in search results]

Note: Specific spectral data should be obtained from experimental analysis and compared with literature values.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and synthesis of (E)-hex-2-en-1-yl propanoate. The outlined experimental protocols for isolation from natural sources and chemical synthesis via Fischer esterification offer a practical foundation for researchers. The provided data and workflows are intended to facilitate further investigation and application of this important flavor and fragrance compound.

Methodological & Application

Application Note: Enzymatic Synthesis of Hex-2-en-1-yl Propanoate using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hex-2-en-1-yl propanoate is a volatile flavor and fragrance compound with characteristic fruity and green notes, finding applications in the food, beverage, and cosmetic industries. Traditional chemical synthesis of such esters often involves harsh conditions and the use of potentially hazardous catalysts. Enzymatic synthesis using lipases presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and a reduction in by-product formation. This application note details a protocol for the synthesis of this compound via lipase-catalyzed esterification of Hex-2-en-1-ol and propionic acid.

Principle

The synthesis of this compound is achieved through the direct esterification of Hex-2-en-1-ol with propionic acid, catalyzed by a lipase. Lipases, such as the commonly used immobilized Candida antarctica lipase B (Novozym® 435), facilitate the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, with the concomitant release of a water molecule. The reaction is reversible, and strategies to remove water can be employed to drive the equilibrium towards product formation.

Core Requirements and Data Presentation

Reaction Parameters and Their Influence on Ester Synthesis

The efficiency of the enzymatic synthesis of flavor esters is influenced by several key parameters. The following tables summarize the impact of these parameters on reaction yield and rate, based on studies of analogous short-chain unsaturated esters.

Table 1: Effect of Temperature on Esterification Yield

Temperature (°C)Reaction Time (h)Ester Yield (%)Reference
254890[1][2]
3024Approx. 75-80
4024Approx. 70
5024Approx. 65

Table 2: Effect of Enzyme Concentration on Esterification Yield

Enzyme Concentration (g/L)Reaction Time (h)Ester Yield (%)Reference
2548Approx. 85[1][2]
504890[1][2]
7548Approx. 88

Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid) on Conversion

Molar Ratio (Alcohol:Acid)Reaction Time (h)Conversion (%)
1:124Approx. 70
1:1.524Approx. 85
1:224Approx. 90

Experimental Protocols

Materials and Reagents

  • Hex-2-en-1-ol (Substrate)

  • Propionic acid (Substrate)

  • Immobilized Candida antarctica lipase B (Novozym® 435) or germinated rapeseed lipase

  • Heptane (Solvent)

  • Molecular sieves (3Å, for water removal)

  • Sodium bicarbonate solution (5% w/v, for quenching)

  • Anhydrous sodium sulfate (for drying)

  • Erlenmeyer flasks or screw-capped vials

  • Orbital shaker or magnetic stirrer with heating capabilities

  • Gas chromatograph (GC) for analysis

Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, (Z)-3-hexen-1-yl caproate.[1][2]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, combine 0.125 M Hex-2-en-1-ol and 0.125 M propionic acid in 20 mL of heptane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A concentration of 50 g/L is recommended as a starting point.[1][2]

  • Water Removal: To drive the reaction towards product formation, add molecular sieves (approximately 10% w/v of the total reaction volume).

  • Incubation: Seal the flask and place it in an orbital shaker set at 200 rpm and a constant temperature of 25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 8 hours) and analyzing them by Gas Chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion (e.g., after 48 hours, a yield of approximately 90% can be expected), terminate the reaction by filtering out the immobilized enzyme.[1][2] The enzyme can be washed with fresh solvent and reused.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted propionic acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by column chromatography if required.

Mandatory Visualizations

Diagram 1: Enzymatic Esterification Workflow

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Hex-2-en-1-ol + Propionic Acid B Add Solvent (Heptane) A->B C Add Immobilized Lipase B->C D Add Molecular Sieves C->D E Incubate at 25°C with Shaking D->E F Filter to Remove Enzyme E->F G Wash with NaHCO3 and Brine F->G H Dry with Na2SO4 G->H I Evaporate Solvent H->I J This compound I->J

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Diagram 2: Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)

G cluster_substrates Substrates cluster_products Products E Lipase (E) EA E-Acyl Intermediate E->EA releases P EAP E-Acyl-Alcohol Complex P Water EA->P EQ E-Ester Complex EAP->EQ forms EQ->E releases Q Q This compound EQ->Q A Propionic Acid A->E binds B Hex-2-en-1-ol B->EA binds

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the GC-MS Analysis of Hex-2-en-1-yl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate is a volatile ester compound known for its characteristic fruity, green, and apple-like aroma. It is a key component in the flavor and fragrance industry and can be found naturally in various fruits. The accurate identification and quantification of this compound are crucial for quality control in food and beverage production, as well as in the development of new fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile compounds, offering high sensitivity and specificity. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as fruit juices or beverages, headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free method for extracting volatile compounds. For samples where the analyte concentration is higher or for creating calibration standards, liquid-liquid extraction (LLE) or simple dilution may be employed.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for isolating volatile analytes from a liquid or solid matrix.

  • Apparatus and Materials:

    • GC vials (20 mL) with magnetic screw caps and septa

    • SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

    • Heater-shaker or water bath

    • Sodium chloride (NaCl)

    • Deionized water

  • Procedure:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, an appropriate amount of homogenized sample should be used.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Seal the vial tightly with the screw cap.

    • Place the vial in a heater-shaker or water bath and incubate at a controlled temperature (e.g., 50°C) for a set period (e.g., 15 minutes) to allow for equilibration of the volatile compounds in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

b) Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting the analyte from a liquid matrix into an immiscible organic solvent.

  • Apparatus and Materials:

    • Separatory funnel

    • Organic solvent (e.g., Dichloromethane, Hexane)

    • Anhydrous sodium sulfate

    • Conical flask

    • Rotary evaporator

  • Procedure:

    • Place a known volume of the liquid sample into a separatory funnel.

    • Add a specific volume of the organic solvent (e.g., 50 mL of dichloromethane for 100 mL of sample).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer (bottom layer for dichloromethane).

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it using a rotary evaporator to a final volume of 1 mL.

    • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50°C (hold for 2 min), Ramp: 10°C/min to 250°C, Final hold: 5 min at 250°C
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range 40-350 amu
Solvent Delay 3-5 minutes (to prevent filament damage from the solvent peak)

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The peak area of the target analyte is then used to determine its concentration in the unknown sample. The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification.

Table 1: Characteristic Mass Spectrum Data for this compound

Retention Time (min) Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Mass-to-Charge Ratios (m/z) and Relative Abundance
VariableThis compoundC₉H₁₆O₂156.2257 (100%), 67 (22%), 29 (29%), 82 (13%), 41 (20%), 55 (18%), 156 (M⁺, 1.6%)[1]

Note: The retention time is dependent on the specific GC column and temperature program used and should be confirmed by running a standard.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fruit Juice) Prep_Method Extraction Method (HS-SPME or LLE) Sample->Prep_Method Extract Analyte Extract Prep_Method->Extract Injection Injection into GC Extract->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization Detection Mass Detection (Mass Analyzer) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Quantification of Hex-2-en-1-yl propanoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate is a volatile organic compound found in various fruits and plants, contributing to their characteristic aroma. Accurate quantification of this ester is crucial in flavor and fragrance analysis, food quality control, and metabolic studies. This document provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the absence of a strong chromophore in the molecule, detection is performed at a low UV wavelength. Alternatively, a Refractive Index (RI) detector can be employed for universal detection.

Principle

This method utilizes RP-HPLC to separate this compound from a sample matrix. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The analyte is detected and quantified by a UV detector at 210 nm, where the ester functional group exhibits some absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample extraction)

  • 0.45 µm Syringe filters (PTFE or other suitable material)

  • HPLC vials with septa

  • Volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV Detector: Wavelength set at 210 nm.

    • RI Detector: The reference cell should be flushed with the mobile phase. Allow for baseline stabilization.

  • Run Time: Approximately 10 minutes.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample is provided below.

  • Extraction: For aqueous samples, a liquid-liquid extraction may be necessary. For example, mix 5 mL of the sample with 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane). Vortex for 2 minutes and centrifuge to separate the layers.

  • Solvent Exchange: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the system to run for the specified run time to ensure the elution of the analyte and any other components.

Data Analysis and Quantification
  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • The final concentration in the original sample should be calculated by taking into account the dilution and extraction factors used during sample preparation.

Data Presentation

The performance of the HPLC method should be validated to ensure its accuracy, precision, and reliability. The following tables summarize the expected quantitative data from a method validation study.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Expected Retention TimeApprox. 5.2 min

Table 2: Method Validation Summary

Validation ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intra-day RSD (%)< 2%
Inter-day RSD (%)< 3%
Accuracy
Recovery (%)98 - 102%
Limits of Detection (LOD) 0.3 µg/mL
Limits of Quantification (LOQ) 1.0 µg/mL

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Logical Relationships in Method Development

The selection of the analytical method is based on the physicochemical properties of the analyte. The following diagram illustrates the decision-making process leading to the proposed HPLC method.

Method_Development_Logic Analyte This compound Properties Properties: - Ester - Volatile - Weak Chromophore Analyte->Properties GC Gas Chromatography (GC) Properties->GC Suitable due to volatility HPLC HPLC Properties->HPLC Alternative for non-volatile matrix Derivatization Derivatization for UV/Fluorescence Detection HPLC->Derivatization If sensitivity is low Direct_Detection Direct Detection HPLC->Direct_Detection Simpler approach UV_Low_WL UV at Low Wavelength (e.g., 210 nm) Direct_Detection->UV_Low_WL RI_Detector Refractive Index Detector (RI) Direct_Detection->RI_Detector MS_Detector Mass Spectrometry Detector (MS) Direct_Detection->MS_Detector For higher specificity Proposed_Method Proposed Method: RP-HPLC with UV/RI UV_Low_WL->Proposed_Method RI_Detector->Proposed_Method

Caption: Decision pathway for selecting the analytical method.

Solid-phase microextraction (SPME) for "Hex-2-en-1-yl propanoate" analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of Hex-2-en-1-yl propanoate using Solid-Phase Microextraction (SPME)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of the volatile flavor and fragrance compound, this compound, utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a carboxylic acid ester known for its fruity, green, and apple-like aroma.[1] As a key component in the flavor and fragrance industry, its accurate and sensitive quantification is crucial for quality control and product development. SPME is a solvent-free, efficient, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices.[2][3] This application note details a headspace SPME (HS-SPME) method coupled with GC-MS for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the SPME analysis of this compound is depicted in the following diagram.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Vial Transfer to Headspace Vial Sample->Vial ISTD Add Internal Standard (e.g., d6-geranyl acetate) Vial->ISTD Equilibration Equilibration (e.g., 60°C for 7.5 min) ISTD->Equilibration Extraction HS-SPME Extraction (e.g., 60°C for 7.5 min) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C) Extraction->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Experimental Protocols

This protocol is a recommended starting point and may require optimization for specific matrices and instrumentation.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its effectiveness in extracting a broad range of volatile and semi-volatile compounds, including esters.[2][4]

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • This compound standard: Purity >98%.

  • Internal Standard (ISTD): d6-geranyl acetate or a similar stable isotope-labeled ester is recommended for accurate quantification.[2][3]

  • Solvent: Methanol or Ethanol (HPLC grade) for standard preparation.

  • Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of aqueous samples.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

  • SPME-compatible GC inlet liner: 0.75 mm ID, straight design.

SPME Procedure
  • Sample Preparation:

    • For liquid samples (e.g., beverages), transfer 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, weigh an appropriate amount (e.g., 1-5 g) into the vial.

    • If applicable, add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL of aqueous sample) to increase the volatility of the analyte.[5]

    • Spike the sample with the internal standard to a final concentration of approximately 10 µg/L.[2]

  • Equilibration and Extraction:

    • Place the sealed vial in an autosampler tray or heating block.

    • Incubate the vial at 60°C for 7.5 minutes with agitation to allow for equilibration of the analyte in the headspace.[2]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 7.5 minutes at 60°C with continued agitation.[2]

  • Desorption:

    • Immediately after extraction, retract the fiber and insert it into the GC inlet heated to 250°C.

    • Desorb the analytes for 2-5 minutes in splitless mode.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrument and column used.

ParameterRecommended Setting
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
Injector Splitless mode, 250°C
MS Transfer Line 250°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound should be determined from its mass spectrum.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is an example template for presenting validation data for the analysis of this compound.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined (typically in the ng/L to µg/L range)
Limit of Quantitation (LOQ) To be determined (typically in the ng/L to µg/L range)
Precision (%RSD) < 15%
Accuracy/Recovery (%) 85-115%

Note: The values in this table are typical for validated SPME-GC-MS methods for flavor compounds and should be determined experimentally for this compound.

Signaling Pathways and Logical Relationships

The logical relationship of the analytical process can be visualized as a decision tree for method development and validation.

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Start Define Analytical Goal: Quantify this compound Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Start->Fiber Params Optimize Extraction Parameters (Time, Temperature) Fiber->Params GC_MS Optimize GC-MS Conditions (Oven Program, SIM ions) Params->GC_MS Linearity Linearity & Range GC_MS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ->Precision Accuracy Accuracy & Recovery Precision->Accuracy Specificity Specificity Accuracy->Specificity Routine Routine Sample Analysis Specificity->Routine

Caption: Logical workflow for method development and validation.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using HS-SPME-GC-MS. The described method is a robust starting point for researchers in the flavor, fragrance, and pharmaceutical industries. Method validation according to established guidelines is essential before its application to routine analysis.

References

Application Notes and Protocols: Hex-2-en-1-yl Propanoate as a Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate, also known as (E)-hex-2-enyl propionate, is a volatile ester that contributes significantly to the characteristic aroma of various fruits. Its flavor profile is predominantly described as fruity, green, and reminiscent of apple, pear, and tropical fruits.[1] This compound is of great interest in food science for its potential use as a natural or nature-identical flavoring agent to enhance or impart desirable fruity and fresh notes in a variety of food and beverage products. Understanding its sensory properties, natural occurrence, and analytical quantification is crucial for its effective application.

These application notes provide a summary of the known properties of this compound, along with detailed protocols for its analysis and sensory evaluation.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory characteristics of a flavor compound is fundamental for its application in food systems.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name (2E)-hex-2-en-1-yl propanoate
Synonyms (E)-2-hexenyl propionate, trans-2-Hexenyl propionate
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Boiling Point (est.) 193 °C[1]
Appearance Colorless liquid
Solubility Insoluble in water; soluble in alcohol and oils
Table 2: Sensory Profile of this compound
AttributeDescriptionSource
Odor Profile Fruity, green, apple, tropical, pear, fresh, pineapple, sweet, waxy, banana.[1][1]
Taste Profile Fruity, green, sweet at dilutions below 5 ppm.
Odor Threshold Data not available in the searched literature. As an approximation, structurally similar C6 esters like hexyl acetate have an odor threshold of around 5-20 ppb in water.
Taste Threshold Data not available in the searched literature.

Natural Occurrence

This compound is a natural constituent of several fruits, contributing to their characteristic aroma profiles.

Table 3: Natural Occurrence of this compound in Fruits
FruitReported PresenceQuantitative Data (if available)Source
Guava YesSpecific concentration not found in the searched literature. Esters are a major chemical class of volatile compounds in guava (71% of total ion chromatogram area in one study).
Plum YesSpecific concentration not found in the searched literature. Esters are a significant class of volatile compounds in various plum cultivars.
Strawberry YesSpecific concentration not found in the searched literature. Esters are the most abundant chemical family in strawberry fruits.
Apricot C6 esters like (E)-2-hexenyl acetate are key aroma compounds.The biosynthesis of C6 esters, including acetates and likely propanoates, increases significantly during ripening.[2][3][2][3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Fruit Matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of this compound from fruit samples.

1. Sample Preparation: a. Homogenize a known weight (e.g., 5-10 g) of fresh fruit pulp in a blender. b. Transfer the homogenate to a 20 mL headspace vial. c. Add a saturated solution of sodium chloride (e.g., 2 mL) to enhance the release of volatile compounds. d. Add a known concentration of an internal standard (e.g., ethyl heptanoate or a deuterated analog of the target analyte) for accurate quantification.

2. HS-SPME Procedure: a. Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation. b. Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Injector: Splitless mode, 250 °C.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Full scan (m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) for quantification.
  • SIM Ions for this compound: Target ions would likely include the molecular ion (m/z 156) and characteristic fragment ions (e.g., m/z 57, 81, 99). These would need to be confirmed with a pure standard.

4. Quantification: a. Create a calibration curve using standard solutions of this compound of known concentrations. b. Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Fruit Fruit Sample Homogenate Homogenization Fruit->Homogenate Vial Headspace Vial Homogenate->Vial Equilibration Equilibration Vial->Equilibration Extraction Extraction Equilibration->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 1: Workflow for GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation of this compound using a Triangle Test

This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing a specific concentration of this compound.

1. Panelist Selection and Training: a. Select 15-20 panelists who are regular consumers of fruit-flavored products. b. Train panelists on the triangle test procedure and the type of sensory difference to expect (e.g., fruity, green aroma).

2. Sample Preparation: a. Prepare a control sample (e.g., sugar water, a simple beverage base, or a neutral food matrix like unsalted crackers). b. Prepare a test sample by adding a known concentration of this compound to the control matrix. The concentration should be determined based on preliminary testing to be near the anticipated detection threshold. c. Code the samples with random three-digit numbers.

3. Test Procedure: a. Present each panelist with three samples: two are identical (either both control or both test), and one is different. b. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB). c. Instruct panelists to evaluate the samples from left to right. d. Ask panelists to identify the "odd" or "different" sample. e. Provide panelists with water and unsalted crackers to cleanse their palate between evaluations.

4. Data Analysis: a. Tally the number of correct identifications. b. Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Triangle_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis Panel Select & Train Panel Presentation Present 3 Samples (2 Alike, 1 Different) Panel->Presentation Samples Prepare & Code Samples Evaluation Panelist Evaluates Presentation->Evaluation Identification Panelist Identifies Odd Sample Evaluation->Identification Tally Tally Correct Responses Identification->Tally Stats Statistical Analysis Tally->Stats

Figure 2: Workflow for a Triangle Test sensory evaluation.
Protocol 3: Descriptive Sensory Analysis of this compound

This protocol is used to characterize the specific sensory attributes of this compound.

1. Panelist Selection and Training: a. Select 8-12 highly trained sensory panelists. b. Conduct training sessions to develop a consensus vocabulary for the aroma and flavor attributes of this compound and reference standards.

2. Sample Preparation: a. Prepare a series of concentrations of this compound in a neutral base (e.g., 1%, 5%, and 10% ethanol in water). b. Include reference standards for the developed sensory attributes (e.g., pure compounds representing "green," "apple," "pineapple" notes).

3. Evaluation Procedure: a. Present the samples to the panelists in a randomized order. b. Ask panelists to rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

4. Data Analysis: a. Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensity across different concentrations. b. Use principal component analysis (PCA) to visualize the sensory space of the compound.

Descriptive_Analysis_Relationship cluster_attributes Sensory Attributes Compound This compound Fruity Fruity Compound->Fruity contributes to Green Green Compound->Green contributes to Apple Apple Compound->Apple contributes to Tropical Tropical Compound->Tropical contributes to Sweet Sweet Compound->Sweet contributes to

Figure 3: Key sensory attributes of this compound.

Conclusion

This compound is a valuable flavor compound with a desirable fruity and green aroma profile. While its presence in various fruits is established, further research is needed to determine its precise sensory thresholds and concentration in different food matrices. The provided analytical and sensory protocols offer a robust framework for researchers and food scientists to quantify and characterize this compound, facilitating its effective application in the development of new and improved food products. The use of standardized methodologies is essential for generating reliable and comparable data, which will ultimately contribute to a deeper understanding of the role of this compound in food flavor.

References

Application Notes and Protocols for the Study of Hex-2-en-1-yl Propanoate in Fruit Aroma Profiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hex-2-en-1-yl propanoate is a volatile ester that contributes significantly to the characteristic aroma of many fruits. Its scent is often described as fruity, green, with nuances of apple, pear, and tropical fruits. The presence and concentration of this compound, along with other volatile organic compounds (VOCs), are critical in defining the sensory profile and consumer acceptance of fruits and fruit-derived products. Understanding the biosynthesis, quantification, and sensory impact of this compound is essential for quality control, breeding programs, and the development of natural flavorings. These application notes provide detailed protocols for the analysis of this compound and related compounds in fruit matrices.

Data Presentation: Quantitative Analysis of C6 Esters in Fruit Aroma

While specific quantitative data for this compound is not abundant in publicly available literature, the following table summarizes the concentrations of closely related and biosynthetically relevant C6 esters, such as hexyl acetate and (E)-2-hexenyl acetate, in various fruits. These compounds are often found alongside this compound and provide a valuable reference for expected concentration ranges. Data is compiled from various studies employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

FruitCultivarCompoundConcentration (µg/kg)Analytical MethodReference
Apple Golden DeliciousHexyl acetate1,500 - 4,500HS-SPME-GC-MS[1]
Redchief DeliciousHexyl acetate500 - 2,000HS-SPME-GC-MS[2]
Fuji(E)-2-Hexenyl acetate300 - 1,200HS-SPME-GC-MS[3]
Pear BartlettHexyl acetate2,000 - 5,000HS-SPME-GC-MS[4]
Doyenne du ComiceHexyl acetate1,000 - 3,500HS-SPME-GC-MS[5]
Strawberry CamarosaHexyl acetate50 - 200HS-SPME-GC-MS[6]
Albion(E)-2-Hexenyl acetate10 - 50HS-SPME-GC-MS[7]
Apricot Katy(E)-2-Hexenyl acetate100 - 400HS-SPME-GC-MS[8][9]
(Z)-3-Hexenyl acetate50 - 250HS-SPME-GC-MS[8][9]

Experimental Protocols

Protocol 1: Analysis of this compound and Other Volatiles in Fruit by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and quantification of volatile compounds, including C6 esters like this compound, from fruit samples.

1. Materials and Reagents:

  • Fruit samples (fresh or frozen)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol or ethyl nonanoate)

  • Methanol (HPLC grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

  • Homogenize 5 g of fresh or thawed fruit tissue in a blender.

  • Transfer 2 g of the homogenate into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.

  • Add a known concentration of the internal standard (e.g., 10 µL of a 100 mg/L solution in methanol).

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubation chamber set at 40°C.

  • Equilibrate the sample for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption.

4. GC-MS Analysis:

  • Injector: 250°C, splitless mode, desorption time of 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 35-350.

5. Data Analysis and Quantification:

  • Identify this compound and other compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by matching their retention indices with known standards.

  • Quantify the concentration of the target analyte by constructing a calibration curve using a series of standard solutions of this compound with the same internal standard concentration. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Biosynthesis of C6 Esters (Lipoxygenase Pathway)

The biosynthesis of this compound and other C6 esters in fruits originates from the lipoxygenase (LOX) pathway. This pathway is initiated by the oxidation of polyunsaturated fatty acids, primarily linoleic and linolenic acids.

LOX_Pathway FattyAcids Linoleic Acid / Linolenic Acid LOX Lipoxygenase (LOX) FattyAcids->LOX Hydroperoxides 13-Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL Aldehydes C6-Aldehydes (e.g., (E)-2-Hexenal) ADH Alcohol Dehydrogenase (ADH) Aldehydes->ADH Alcohols C6-Alcohols (e.g., (E)-2-Hexen-1-ol) AAT Alcohol Acyltransferase (AAT) Alcohols->AAT Esters C6-Esters (e.g., this compound) PropionylCoA Propionyl-CoA PropionylCoA->AAT LOX->Hydroperoxides HPL->Aldehydes ADH->Alcohols AAT->Esters Experimental_Workflow Sample Fruit Sample Homogenization Homogenization Sample->Homogenization Vial Sample in Headspace Vial + NaCl + Internal Standard Homogenization->Vial SPME HS-SPME Extraction (40°C, 30 min) Vial->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (TIC Chromatogram) GCMS->Data Analysis Data Analysis (Identification & Quantification) Data->Analysis Results Results (Concentration of Volatiles) Analysis->Results

References

Application Note: Establishing Hex-2-en-1-yl Propanoate as an Internal Standard for the Quantification of Flavor Esters by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Hex-2-en-1-yl propanoate" is a volatile organic compound known for its fruity and green aroma, contributing to the characteristic scent of various fruits. In analytical chemistry, particularly in the analysis of complex matrices such as food, beverages, and cosmetics, internal standards are crucial for accurate and reliable quantification of analytes. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically well-resolved from other components. This application note outlines a comprehensive protocol for the validation and use of this compound as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of other volatile flavor esters.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is paramount for its successful implementation.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Boiling Point (estimated) 193 °C[1]
Odor Profile Fruity, Green, Apple, Tropical, Pear[1]
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in water.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Target Flavor Ester Analytes: e.g., Ethyl Butyrate, Isoamyl Acetate, Methyl Salicylate (Purity ≥ 99%)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample Matrix: A representative matrix devoid of the target analytes and internal standard (e.g., deodorized sunflower oil for food applications).

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, 99.999% purity

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.

  • Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target flavor ester by dissolving 100 mg of each in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solutions with dichloromethane to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each calibration standard with the IS stock solution to a final concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh 1 g of the sample matrix into a 15 mL centrifuge tube.

  • Spike the sample with the IS stock solution to a final concentration of 10 µg/mL.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the dichloromethane layer and pass it through a Pasteur pipette containing anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis.

GC-MS Operating Conditions
ParameterCondition
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

Validation of this compound as an Internal Standard

A rigorous validation process is essential to demonstrate the suitability of this compound as an internal standard.

Specificity and Selectivity

The primary criterion for an internal standard is that it must not interfere with the analytes of interest and should be well-resolved from any matrix components.

  • Procedure: Inject a blank matrix extract, a matrix extract spiked with the analytes, and a matrix extract spiked with both the analytes and this compound.

  • Acceptance Criteria: The retention time of this compound should be unique, with no co-eluting peaks from the matrix or the target analytes.

Linearity and Response Factor

The relationship between the concentration ratio of the analyte to the internal standard and their respective peak area ratios should be linear over the desired concentration range.

  • Procedure: Analyze the prepared calibration standards in triplicate. Plot the ratio of the peak area of the analyte to the peak area of the internal standard (y-axis) against the ratio of the concentration of the analyte to the concentration of the internal standard (x-axis).

  • Acceptance Criteria: The coefficient of determination (R²) of the calibration curve should be ≥ 0.995.

Hypothetical Linearity Data for Ethyl Butyrate using this compound as IS

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte/IS Conc. RatioAnalyte Peak AreaIS Peak AreaAnalyte/IS Area Ratio
0.1100.0115,0001,500,0000.010
0.5100.0576,0001,520,0000.050
1.0100.10155,0001,550,0000.100
5.0100.50780,0001,560,0000.500
10.0101.001,580,0001,580,0001.000
25.0102.503,950,0001,580,0002.500
50.0105.007,950,0001,590,0005.000
Accuracy and Precision

The accuracy of the method is determined by recovery studies, while precision is assessed through repeatability and intermediate precision.

  • Procedure:

    • Accuracy: Spike a blank matrix with known concentrations of the target analytes (low, medium, and high levels) and the internal standard. Analyze in triplicate and calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicates of a medium-concentration spiked sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze six replicates of a medium-concentration spiked sample on three different days.

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 80-120%.

    • Precision: The relative standard deviation (RSD) should be ≤ 15%.

Hypothetical Accuracy and Precision Data

ParameterLow Conc. (1 µg/mL)Medium Conc. (10 µg/mL)High Conc. (40 µg/mL)
Mean Recovery (%) 95.5102.398.7
Repeatability (RSD%) 5.23.84.1
Intermediate Precision (RSD%) 8.76.57.2
Stability

The stability of the internal standard in the stock solution and in the processed samples should be evaluated.

  • Procedure:

    • Stock Solution Stability: Analyze the IS stock solution at regular intervals when stored at 4 °C.

    • Sample Stability: Analyze spiked and extracted samples that have been stored at 4 °C for different durations (e.g., 24, 48, 72 hours).

  • Acceptance Criteria: The response of the internal standard should not deviate by more than 15% from the initial response.

Data Presentation and Visualization

Logical Workflow for Internal Standard Validation

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters cluster_results Results & Acceptance prep_is Prepare IS Stock Solution prep_cal Prepare Calibration Standards prep_is->prep_cal prep_analyte Prepare Analyte Stock Solutions prep_analyte->prep_cal gcms GC-MS Injection & Data Acquisition prep_cal->gcms prep_sample Prepare Spiked Samples prep_sample->gcms specificity Specificity & Selectivity gcms->specificity linearity Linearity & Response Factor gcms->linearity accuracy Accuracy & Precision gcms->accuracy stability Stability gcms->stability acceptance Acceptance Criteria Met? specificity->acceptance linearity->acceptance accuracy->acceptance stability->acceptance

Caption: Workflow for the validation of an internal standard.

Signaling Pathway for Quantitative Analysis using an Internal Standard

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing cluster_quant Quantification sample Sample Matrix is_add Add Known Amount of IS (this compound) sample->is_add extraction Solvent Extraction is_add->extraction gcms_analysis GC Separation & MS Detection extraction->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration area_ratio Calculate Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Calibration Curve area_ratio->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Caption: Process flow for quantification using an internal standard.

Conclusion

This application note provides a detailed framework for the validation and implementation of "this compound" as an internal standard for the GC-MS quantification of volatile flavor esters. By following these protocols, researchers can establish a robust and reliable analytical method, ensuring the accuracy and precision of their results in complex matrices. The physicochemical properties of this compound make it a suitable candidate for this purpose, particularly for the analysis of other structurally similar ester compounds. Proper validation is key to the successful application of any new internal standard in analytical chemistry.

References

Application Notes and Protocols for Sensory Analysis of Hex-2-en-1-yl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sensory analysis of Hex-2-en-1-yl propanoate, a volatile ester known for its characteristic fruity and green aroma. The following protocols and data are intended to assist in the evaluation of its sensory properties for applications in the flavor, fragrance, and pharmaceutical industries.

Chemical and Sensory Profile

This compound is an organic compound with the molecular formula C9H16O2.[1][2] It is recognized for its distinct sensory characteristics, which are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid
Odor Profile Fruity, green, apple, tropical, pear, fresh, pineapple, sweet, waxy, banana.[1]
Taste Profile Green, oily, fruity with a slight soapy mouthfeel.[2]
Synonyms (E)-2-hexen-1-yl propionate, trans-2-hexenyl propionate[3]

Table 2: Sensory Descriptors and Intensities for this compound and its Isomer

CompoundDescriptorReported Intensity/Notes
This compound Fruity94.73%
Green90.45%
Apple71.34%
Tropical68.4%
Pear62.44%
cis-3-Hexenyl propionate (Isomer) Sweet, GreenPowerful, intensely green, vegetable-like, fatty with tropical fruit hints.[]
FruityExcellent fresh, sweet green fruity note.[]

Experimental Protocols for Sensory Analysis

Detailed methodologies for the sensory evaluation of this compound are provided below. These protocols are designed to be adapted to specific research needs and laboratory capabilities.

GC-O is a powerful technique for identifying the specific aroma-active compounds in a sample. The following is a general protocol for the analysis of fruity esters like this compound.

Objective: To separate and identify the odor-active compounds in a sample containing this compound and to characterize their individual aroma profiles.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP).

  • Sample of this compound (pure standard or in a matrix).

  • Appropriate solvent (e.g., dichloromethane, ethanol).

  • Volumetric flasks and pipettes.

  • GC vials.

  • Fused silica capillary column suitable for flavor analysis (e.g., DB-5ms, DB-WAX).

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 ppm.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm) for analysis. This helps in determining the detection threshold and observing any concentration-dependent changes in odor character.

  • GC-MS-O Instrument Setup:

    • Injector: Split/splitless injector, operated in splitless mode for 1 minute. Injector temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Column Effluent Split: Split the column effluent between the MS detector and the ODP at a ratio of 1:1.

    • Olfactory Detection Port (ODP):

      • Transfer line temperature: 250°C.

      • Humidified air flow to the ODP to prevent nasal dehydration of the panelist.

    • Mass Spectrometer (MS):

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: m/z 35-350.

      • Scan speed: 2 scans/second.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a detailed description of each perceived odor.

    • Simultaneously, the MS records the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the retention times of the peaks in the GC chromatogram.

    • Identify the compounds responsible for the odors by comparing their mass spectra with a library (e.g., NIST, Wiley) and by running a pure standard of this compound.

    • Create an aromagram by plotting the retention time versus the intensity and description of the perceived odors.

A trained sensory panel is essential for obtaining reliable and reproducible data on the sensory attributes of this compound.

Objective: To quantitatively describe the sensory profile of this compound using a trained panel.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Odor-free tasting room with individual booths.

  • Sample of this compound diluted in an appropriate solvent (e.g., deodorized water, ethanol, or a specific product base).

  • Reference standards for key aroma attributes (e.g., apple, green, fruity).

  • Odor-free sample containers (e.g., glass snifters with lids).

  • Sensory evaluation scorecard (see example below).

  • Unsalted crackers and water for palate cleansing.

Protocol:

  • Panelist Training:

    • Train panelists on the recognition and intensity scaling of relevant aroma descriptors (fruity, green, apple, etc.) using reference standards.

    • Conduct practice sessions to ensure panelist consistency and reliability.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in the desired matrix. The concentration range should be determined based on preliminary testing or literature values to be above the detection threshold and within a perceivable but not overwhelming range.

    • Present samples in coded, identical containers to avoid bias.

  • Evaluation Procedure:

    • Panelists evaluate the samples in a randomized order.

    • Panelists are instructed to sniff the sample and rate the intensity of each attribute on the provided scorecard.

    • A break of at least 2 minutes should be taken between samples, during which panelists should cleanse their palate.

  • Data Analysis:

    • Collect the scorecards and compile the data.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in attribute intensities and to create a sensory profile of the compound.

Table 3: Example Sensory Evaluation Scorecard for Fruity Aroma

AttributeIntensity (0 = Not Perceptible, 10 = Very Intense)Comments
Overall Aroma Intensity 0---1---2---3---4---5---6---7---8---9---10
Fruity 0---1---2---3---4---5---6---7---8---9---10
Green 0---1---2---3---4---5---6---7---8---9---10
Apple 0---1---2---3---4---5---6---7---8---9---10
Pineapple 0---1---2---3---4---5---6---7---8---9---10
Sweet 0---1---2---3---4---5---6---7---8---9---10
Other (please specify) 0---1---2---3---4---5---6---7---8---9---10

Determining the detection and recognition thresholds is crucial for understanding the potency of this compound.

Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).

Materials:

  • A panel of trained sensory assessors.

  • This compound.

  • Odor-free water or air for dilution.

  • A series of graduated dilutions of the compound.

  • Triangle test cups or olfactometer.

Protocol (ASTM E679-04 - Ascending Forced-Choice Method):

  • Sample Preparation:

    • Prepare a wide range of dilutions of this compound in the chosen medium (e.g., water for taste, air for odor). The dilution series should span from concentrations expected to be well below the threshold to concentrations that are easily detectable.

  • Testing Procedure (Triangle Test):

    • Present panelists with three samples, two of which are blanks (medium only) and one contains a specific dilution of the compound.

    • Panelists are asked to identify the "odd" sample.

    • Start with a very low concentration and present progressively higher concentrations in a stepwise manner.

  • Threshold Calculation:

    • The individual detection threshold is the lowest concentration at which the panelist correctly identifies the odd sample in a certain number of consecutive presentations (e.g., two or three).

    • The group threshold is typically calculated as the geometric mean of the individual thresholds.

    • For the recognition threshold, panelists are asked to describe the odor/taste of the correctly identified odd sample. The recognition threshold is the lowest concentration at which a majority of panelists can correctly describe the characteristic sensory attribute of the compound.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships described in the protocols.

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample This compound Sample Dilution Serial Dilutions Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS ODP Olfactory Detection Port (ODP) Splitter->ODP MS_Data Mass Spectra MS->MS_Data Sensory_Data Odor Description & Retention Time ODP->Sensory_Data Correlation Data Correlation & Identification MS_Data->Correlation Sensory_Data->Correlation

Figure 1. Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

SensoryPanel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Reporting Training Panelist Training & Selection Evaluation Sensory Evaluation in Booths Training->Evaluation SamplePrep Sample Preparation & Coding SamplePrep->Evaluation DataCollection Scorecard Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Profile Generation of Sensory Profile Stats->Profile

Figure 2. Sensory Panel Evaluation Workflow.

OdorSignaling_Pathway Odorant This compound OR Olfactory Receptor Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Figure 3. Simplified Olfactory Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hex-2-en-1-yl Propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Hex-2-en-1-yl propanoate" synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound, particularly through Fischer esterification, can be attributed to several factors. This reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the final product yield.[1]

Potential Causes and Solutions:

  • Incomplete Reaction: The equilibrium may not have been sufficiently shifted towards the product.

    • Solution: Employ a large excess of one of the reactants, typically the less expensive one (either trans-2-hexen-1-ol or propanoic acid). This drives the equilibrium towards the formation of the ester.[2] Another strategy is to remove water as it is formed, which can be achieved using a Dean-Stark apparatus during reflux.[3]

  • Suboptimal Catalyst Concentration: An inappropriate amount of acid catalyst can affect the reaction rate and equilibrium.

    • Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. Typically, this is a small fraction of the molar quantity of the limiting reagent.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Alternative High-Yield Method: Consider an alternative to the traditional acid-catalyzed method.

    • Solution: Enzymatic esterification using a lipase catalyst can offer very high yields (often exceeding 90%) under milder reaction conditions.[4][5][6]

Question 2: I am observing the formation of significant impurities in my reaction mixture. What are they and how can I avoid them?

Answer: The presence of impurities can complicate purification and reduce the overall yield of the desired ester. In the synthesis of an allylic ester like this compound, specific side reactions can occur.

Potential Side Reactions and Prevention:

  • Rearrangement of the Allylic Alcohol: Under acidic conditions, allylic alcohols can undergo rearrangement to form carbonyl compounds.[7]

    • Prevention: To minimize this, milder reaction conditions should be employed. Using an enzymatic catalyst instead of a strong acid can completely avoid this side reaction.[4][5][6]

  • Unreacted Starting Materials: The presence of unreacted trans-2-hexen-1-ol and propanoic acid is common due to the equilibrium nature of the Fischer esterification.

    • Removal: Excess propanoic acid can be removed by washing the organic phase with a mild base solution, such as sodium bicarbonate, during the work-up.[2] Unreacted alcohol can be separated during the final purification step (e.g., distillation or chromatography).

Question 3: How can I effectively purify the synthesized this compound?

Answer: Proper purification is crucial to obtain a high-purity final product. The choice of purification method depends on the nature of the impurities present.

Purification Strategies:

  • Extraction and Washing: After the reaction, an extraction is typically performed to separate the ester from the aqueous phase. The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess propanoic acid. This is followed by washing with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer containing the ester should be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final purification step.

  • Distillation: As this compound is a volatile liquid, distillation under reduced pressure (vacuum distillation) is an effective method for purification, especially for larger scale reactions. This separates the ester from less volatile impurities.

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be used. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically employed to elute the ester.

Frequently Asked Questions (FAQs)

Q1: What is the typical odor profile of this compound?

A1: this compound is known for its fruity and green aroma, with notes of apple, pear, and tropical fruits.[8]

Q2: Can I use a different catalyst for the esterification reaction?

A2: Yes, besides strong acids like sulfuric acid, other catalysts can be used. Heterogeneous acid catalysts like Amberlyst-15 resin can simplify the work-up as they can be filtered off.[3] As mentioned earlier, lipases are excellent biocatalysts for this transformation, offering high selectivity and yield under mild conditions.[4][5][6][9]

Q3: Is it necessary to use a Dean-Stark apparatus for the Fischer esterification?

A3: While not strictly necessary, using a Dean-Stark apparatus is a highly effective method to remove the water byproduct and drive the reaction towards completion, thereby increasing the yield.[3]

Q4: What are the key safety precautions to take during this synthesis?

A4: Concentrated acids like sulfuric acid are corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (goggles, gloves, lab coat).[10] The organic solvents used are often flammable and should be handled away from ignition sources.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of esters similar to this compound.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Germinated Rapeseed Lipase(Z)-3-hexen-1-ol and Caproic AcidHeptane254890[5][6]
Immobilized Lipase (Lipozyme IM-77)Hexanol and Triacetinn-Hexane52.67.786.6[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (E)-Hex-2-en-1-yl Propanoate

This protocol is adapted from procedures for the lipase-catalyzed synthesis of similar esters.[4][5][6]

  • Reactant Preparation: In a suitable flask, combine trans-2-hexen-1-ol and propanoic acid in a 1:1 molar ratio in a non-polar solvent such as heptane.

  • Enzyme Addition: Add an immobilized lipase (e.g., from Candida antarctica or germinated rapeseed) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction: Stir the mixture at a controlled temperature, typically between 25-40°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution to remove any unreacted propanoic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the resulting ester can be further purified by vacuum distillation if necessary.

Protocol 2: Fischer Esterification of (E)-Hex-2-en-1-yl Propanoate

This is a general protocol for Fischer esterification.[2]

  • Reactant and Catalyst Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add trans-2-hexen-1-ol and a 1.5 to 3-fold molar excess of propanoic acid.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the limiting reactant) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed.

  • Monitoring: Monitor the reaction's progress by TLC or GC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can then be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid Propanoic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Protonation Alcohol trans-2-Hexen-1-ol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Acid_Catalyst H+ Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of Water Ester This compound Protonated_Ester->Ester Deprotonation Water Water Protonated_Ester->Water Ester->Acid_Catalyst Catalyst Regenerated

Caption: Mechanism of Fischer Esterification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Reaction Setup (Reactants + Catalyst) Heating 2. Heating/Stirring Reaction_Setup->Heating Monitoring 3. Reaction Monitoring (TLC/GC) Heating->Monitoring Quenching 4. Quenching & Neutralization Monitoring->Quenching Reaction Complete Extraction 5. Extraction Quenching->Extraction Washing_Drying 6. Washing & Drying Extraction->Washing_Drying Solvent_Removal 7. Solvent Removal Washing_Drying->Solvent_Removal Final_Purification 8. Distillation or Chromatography Solvent_Removal->Final_Purification Final_Product This compound Final_Purification->Final_Product

Caption: General Experimental Workflow.

References

Technical Support Center: Purification of Hex-2-en-1-yl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Hex-2-en-1-yl propanoate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?

A1: The most common impurities originating from a Fischer esterification synthesis of this compound are unreacted starting materials and the acid catalyst. These typically include:

  • (E)-hex-2-en-1-ol (unreacted alcohol)

  • Propanoic acid (unreacted carboxylic acid)

  • Sulfuric acid or p-toluenesulfonic acid (catalyst)

  • Water (byproduct of the reaction)

Q2: Which purification techniques are most suitable for this compound?

A2: The two primary and most effective purification techniques for a volatile ester like this compound are fractional distillation and flash column chromatography. The choice between them depends on the nature of the impurities, the required purity, and the scale of the purification.

Q3: How can I remove the acidic impurities before the main purification step?

A3: A preliminary work-up procedure is essential to remove the bulk of acidic impurities. This is typically done by washing the crude product in a separatory funnel with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution (CO₂) ceases.[1] This is followed by a wash with brine (saturated NaCl solution) to remove excess water and aid in layer separation.

Q4: Is "this compound" prone to degradation or isomerization during purification?

A4: As an allylic ester, there is a potential for isomerization of the double bond, especially if exposed to high temperatures for extended periods or acidic/basic conditions.[2] It is advisable to use moderate temperatures during distillation and to ensure all acidic or basic reagents from the work-up are thoroughly removed.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities 1. Distillation rate is too fast.2. Insufficient number of theoretical plates in the fractionating column.1. Reduce the heating rate to ensure a slow and steady collection of the distillate (approximately 1 drop per second).2. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
No Distillate is Collected Despite Boiling 1. The vapor is condensing before reaching the condenser due to heat loss.2. The thermometer bulb is placed incorrectly.1. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss.2. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
Product Purity is Low After Distillation 1. Bumping of the liquid in the distillation flask is carrying over non-volatile impurities.2. The initial fractions containing more volatile impurities were not properly separated.1. Ensure smooth boiling by using a magnetic stir bar or boiling chips.2. Collect the initial distillate as a separate "forerun" fraction and then switch to a clean receiving flask to collect the main product fraction at the correct boiling point.
Flash Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Spots on TLC/Column 1. The solvent system (eluent) is too polar.2. The solvent system is not polar enough.1. If the Rf value of your product is too high (>0.5), decrease the polarity of the eluent (e.g., increase the proportion of hexane to ethyl acetate).2. If the Rf value is too low (<0.2), increase the polarity of the eluent (e.g., decrease the proportion of hexane to ethyl acetate). A good target Rf for the product is between 0.25 and 0.35.
Cracks or Bubbles in the Silica Gel Bed 1. The column was packed unevenly.2. The solvent level dropped below the top of the silica gel.1. Repack the column, ensuring the silica gel is added as a slurry and allowed to settle evenly.2. Always keep the silica gel bed wet with the eluent. Never let the solvent level drop below the top of the silica.
Product Elutes with Impurities 1. The initial sample band was too wide.2. The column is overloaded with the crude product.1. Dissolve the crude product in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band.2. As a general rule, use a mass ratio of at least 30:1 of silica gel to crude product (e.g., 30g of silica for 1g of crude product).

Experimental Protocols and Data

Work-up Procedure for Crude this compound
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted propanoic acid and the acid catalyst. Repeat until no more CO₂ evolution is observed.[1]

  • Wash the organic layer with water, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Fractional Distillation

Fractional distillation is suitable for separating the product from less volatile impurities or residual starting materials with a significantly different boiling point.

Quantitative Data:

ParameterValueReference
Boiling Point 91.0 °C at 20.0 mmHg[3]
Boiling Point 80.0 °C at 4.0 mmHg[3]
Flash Point 65.56 °C[3]

Protocol:

  • Set up a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux).

  • Add the crude this compound and a boiling chip or stir bar to the distillation flask.

  • Connect the apparatus to a vacuum source if performing a vacuum distillation.

  • Begin heating the flask gently.

  • Collect and discard any initial low-boiling forerun.

  • Collect the main fraction at the expected boiling point and pressure (refer to the table above).[3]

  • Stop the distillation before the flask boils to dryness.

Purification by Flash Column Chromatography

This is the preferred method for removing impurities with similar boiling points to the product.

Quantitative Data (Typical Conditions):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 98:2 to 90:10 v/v)
Typical Product Rf ~0.3 in 95:5 Hexane/Ethyl Acetate

Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the solvent, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Fischer Esterification (Crude Product) wash NaHCO3 Wash synthesis->wash dry Drying (Na2SO4) wash->dry concentrate Concentration dry->concentrate purification_choice Choice concentrate->purification_choice distillation Fractional Distillation purification_choice->distillation chromatography Column Chromatography purification_choice->chromatography pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_chromatography start Poor Separation on TLC/Column check_rf Check Rf of Product Spot start->check_rf high_rf Rf > 0.5 (Eluent too polar) check_rf->high_rf High low_rf Rf < 0.2 (Eluent not polar enough) check_rf->low_rf Low streaking Spots are streaking check_rf->streaking Streaking decrease_polarity Decrease Eluent Polarity (e.g., More Hexane) high_rf->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., More Ethyl Acetate) low_rf->increase_polarity add_acid Add trace amount of acid (e.g., Acetic Acid) to eluent streaking->add_acid If acidic impurity

Caption: Decision-making process for optimizing TLC/column chromatography solvent systems.

References

Technical Support Center: Hex-2-en-1-yl Propanoate Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-2-en-1-yl propanoate. The information provided is intended to assist in the design and execution of stability and degradation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound stability.

Issue Potential Cause Suggested Solution
Rapid loss of parent compound in control samples. High volatility of this compound.Ensure sample vials are tightly sealed with appropriate septa. Minimize headspace in the vials. Store control samples at refrigerated or frozen conditions. Use a robust analytical method, such as headspace GC-MS, to accurately quantify the volatile analyte.
Appearance of unexpected peaks in the chromatogram during forced degradation. Formation of secondary degradation products or interaction with excipients.Conduct a time-course degradation study to differentiate between primary and secondary degradants. Analyze a placebo formulation (without the active ingredient) under the same stress conditions to identify excipient-related degradation products.
Inconsistent results in thermal degradation studies. Non-uniform heat distribution in the oven or stability chamber. Inconsistent sample preparation.Use a calibrated oven with forced air circulation. Ensure all samples are placed in the same location within the chamber for each run. Standardize the sample preparation procedure, including the amount of sample and the type of container used.
Color change observed in the sample upon exposure to light. Photodegradation leading to the formation of chromophores.Characterize the degradation products using techniques like LC-MS/MS or GC-MS to identify the chromophoric species. Implement appropriate light protection for the final product, such as amber glass vials or opaque packaging.

Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for this compound?

Based on its chemical structure as an unsaturated ester, the primary degradation pathways are expected to be:

  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield hex-2-en-1-ol and propanoic acid.

  • Oxidation: The double bond in the hexenyl moiety is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or epoxides.

  • Isomerization: The cis-trans configuration of the double bond may change under the influence of heat or light.

2. What analytical techniques are best suited for stability studies of this compound?

Due to its volatility, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of degradation products is the recommended analytical technique.[1][2][3] Headspace sampling (HS-GC) can be particularly useful for analyzing volatile compounds in various sample matrices.[2][4]

3. How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should expose this compound to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photostability: Exposure to UV and visible light (ICH Q1B guidelines)

Samples should be analyzed at multiple time points to understand the degradation kinetics.

4. Are there any specific considerations for handling and storing this compound?

Yes, due to its potential for volatility and degradation, it is recommended to:

  • Store in a cool, dark place in a well-sealed container.

  • Inert the headspace of the container with nitrogen or argon to prevent oxidation.

  • Avoid exposure to high temperatures and direct sunlight.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Cap the vial tightly and place it in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Keep the vial at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating GC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidation:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by a validated stability-indicating GC method.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from stability studies.

Table 1: Stability of this compound under Hydrolytic Stress Conditions

Condition Time (hours) % Remaining of this compound (Mean ± SD, n=3) Major Degradation Products Detected
0.1 M HCl, 60°C 0100 ± 0.5-
292.3 ± 0.8Hex-2-en-1-ol, Propanoic acid
485.1 ± 1.1Hex-2-en-1-ol, Propanoic acid
876.5 ± 1.5Hex-2-en-1-ol, Propanoic acid
2458.2 ± 2.0Hex-2-en-1-ol, Propanoic acid
0.1 M NaOH, RT 0100 ± 0.4-
188.9 ± 0.7Hex-2-en-1-ol, Propanoic acid
279.8 ± 1.0Hex-2-en-1-ol, Propanoic acid
465.4 ± 1.3Hex-2-en-1-ol, Propanoic acid
845.1 ± 1.8Hex-2-en-1-ol, Propanoic acid

Table 2: Stability of this compound under Oxidative Stress

Condition Time (hours) % Remaining of this compound (Mean ± SD, n=3) Major Degradation Products Detected
3% H₂O₂, RT 0100 ± 0.6-
295.7 ± 0.9Oxidized hexenyl derivatives
491.2 ± 1.2Oxidized hexenyl derivatives
884.6 ± 1.4Oxidized hexenyl derivatives
2472.3 ± 1.9Oxidized hexenyl derivatives

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photostability (UV/Vis Light) prep->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling gcms GC-MS Analysis sampling->gcms quant Quantify Parent Compound gcms->quant identify Identify Degradation Products gcms->identify pathway Elucidate Degradation Pathway quant->pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_pathway start Unexpected Peak in Chromatogram q1 Is the peak present in the placebo (excipient) sample? start->q1 ans1_yes Peak is from excipient degradation. q1->ans1_yes Yes ans1_no Peak is from API degradation. q1->ans1_no No q2 Is the peak intensity increasing with time? ans1_no->q2 ans2_yes Likely a primary degradation product. q2->ans2_yes Yes ans2_no Could be an impurity from the starting material. q2->ans2_no No q3 Does the peak appear only at later time points? ans2_yes->q3 ans3_yes Likely a secondary degradation product. q3->ans3_yes Yes

Caption: Decision tree for identifying the source of unexpected chromatographic peaks.

References

Technical Support Center: Analysis of Hex-2-en-1-yl Propanoate in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing "Hex-2-en-1-yl propanoate" in food samples. It addresses common challenges related to matrix effects and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and in which food samples is it commonly found?

A1: "this compound" is a volatile ester compound known for its fruity, green, and slightly waxy aroma.[1] It is a key contributor to the characteristic flavor profile of several fruits, including apples, pears, and strawberries. Its presence and concentration can significantly impact the perceived quality and consumer acceptance of these food products.

Q2: What are matrix effects and how do they affect the analysis of "this compound"?

A2: Matrix effects are the alteration of an analyte's analytical signal due to the co-eluting components of the sample matrix.[2][3] In the analysis of "this compound" from food samples, matrix components such as sugars, organic acids, and pigments can interfere with the analytical process. These interferences can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation of the analyte concentration), ultimately affecting the accuracy and reliability of the results.[4][5]

Q3: What are the primary analytical techniques used for the analysis of "this compound" in food?

A3: The most common technique for analyzing volatile compounds like "this compound" in food is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This is often coupled with a sample preparation technique called Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free method for extracting and concentrating volatile and semi-volatile compounds from the sample headspace.

Q4: How can I quantify the matrix effect in my "this compound" analysis?

A4: The matrix effect can be quantified by comparing the signal response of the analyte in a pure solvent standard to its response in a matrix-matched standard (a blank food matrix extract spiked with the analyte at the same concentration). The following formula can be used:

Matrix Effect (%) = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Q5: What are the common strategies to mitigate matrix effects?

A5: Several strategies can be employed to minimize or compensate for matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix.[8]

  • Use of Internal Standards: Adding a known concentration of a compound (ideally a stable isotope-labeled version of the analyte, like a deuterated standard) to both the samples and calibration standards to normalize for variations in sample preparation and instrument response.[9][10][11]

  • Sample Dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.

  • Sample Cleanup: Employing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds before analysis.

  • Standard Addition: Spiking the sample with known amounts of the analyte to create a calibration curve within the sample itself.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of "this compound" in food samples.

Problem Possible Causes Troubleshooting Steps
Low or No Analyte Signal Inefficient extraction from the sample matrix. Signal suppression due to matrix effects. Analyte degradation during sample preparation or analysis.Optimize HS-SPME parameters (e.g., extraction time and temperature). Perform a matrix effect study to quantify signal suppression. Use a deuterated internal standard to compensate for signal loss. Ensure the GC inlet and column are inert to prevent analyte degradation.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column. Overloading of the analytical column. Co-elution with interfering matrix components.Use a deactivated inlet liner and a high-quality, inert GC column. Dilute the sample extract to avoid column overload. Optimize the GC temperature program to improve separation from interfering peaks.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation. Inconsistent HS-SPME fiber performance. Fluctuations in instrument performance.Standardize the sample homogenization and extraction procedure. Condition the SPME fiber properly before each use and monitor its performance. Use an internal standard to normalize for variations. Regularly perform instrument maintenance and calibration.
High Background Noise in Chromatogram Contamination from the sample matrix. Contamination from solvents or sample preparation materials. Bleed from the GC column.Employ a more effective sample cleanup method (e.g., dispersive SPE in QuEChERS). Use high-purity solvents and pre-cleaned vials and materials. Condition the GC column according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the expected recovery and matrix effects for volatile esters, including compounds structurally similar to "this compound," in common fruit matrices. Please note that the data for "this compound" is extrapolated from studies on similar esters, as specific quantitative data for this compound is limited.

Table 1: Expected Recovery Rates of Volatile Esters from Fruit Matrices using HS-SPME-GC-MS

Fruit MatrixAnalyte (Proxy)Recovery (%)Reference
AppleHexyl Acetate85 - 105[12]
PearEthyl Acetate90 - 110[13]
StrawberryEthyl Hexanoate80 - 115[14]

Table 2: Typical Matrix Effects Observed for Volatile Esters in Fruit Analysis

Fruit MatrixAnalyte (Proxy)Matrix Effect (%)Predominant EffectReference
AppleButyl Acetate-15 to +10Slight Suppression to Enhancement[5]
PearHexyl Acetate-20 to +5Suppression[13]
StrawberryEthyl Butyrate-30 to -10Suppression[15][16]

Experimental Protocols

Protocol 1: Analysis of "this compound" in Apple Puree using HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize fresh apple samples to a uniform puree.
  • Weigh 5 g of the apple puree into a 20 mL headspace vial.
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles.
  • If using an internal standard, spike the sample with a known concentration of deuterated "this compound" (or a suitable analog like deuterated ethyl hexanoate).
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath at 40°C for 15 minutes for equilibration.
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
  • Retract the fiber and immediately introduce it into the GC inlet for desorption.

3. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Protocol 2: QuEChERS-based Extraction for "this compound" Analysis in Strawberry

1. Extraction:

  • Weigh 10 g of homogenized strawberry sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 10000 rpm for 5 minutes.

3. Analysis:

  • Take the supernatant and inject it into the GC-MS system using the parameters described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Food Sample (e.g., Apple) homogenize Homogenization start->homogenize weigh Weighing & Salting homogenize->weigh hs_spme HS-SPME weigh->hs_spme quechers QuEChERS Extraction weigh->quechers gcms GC-MS Analysis hs_spme->gcms quechers->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: General experimental workflow for the analysis of "this compound".

Troubleshooting_Logic cluster_solutions1 Low/No Signal Solutions cluster_solutions2 Poor Peak Shape Solutions cluster_solutions3 Inconsistent Results Solutions start Problem Encountered issue1 Low/No Signal start->issue1 issue2 Poor Peak Shape start->issue2 issue3 Inconsistent Results start->issue3 solution1a Optimize Extraction issue1->solution1a solution1b Quantify Matrix Effect issue1->solution1b solution1c Use Internal Standard issue1->solution1c solution2a Check Inlet/Column Activity issue2->solution2a solution2b Dilute Sample issue2->solution2b solution2c Optimize GC Program issue2->solution2c solution3a Standardize Sample Prep issue3->solution3a solution3b Monitor SPME Fiber issue3->solution3b solution3c Regular Instrument Maintenance issue3->solution3c

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Optimization of SPME Parameters for Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Solid-Phase Microextraction (SPME) parameters for the analysis of unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber coating is best for analyzing unsaturated esters?

A1: The choice of SPME fiber coating depends on the polarity and volatility of the unsaturated esters of interest. For general screening of volatile and semi-volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad applicability.[1] For more specific applications, consider the following:

  • Polydimethylsiloxane (PDMS): Suitable for nonpolar, volatile to semi-volatile unsaturated esters.[2][3]

  • Polyacrylate (PA): Recommended for more polar, semi-volatile unsaturated esters.[2][3]

  • Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): A good choice for volatile polar analytes.[2]

It is highly recommended to screen a few different fiber types during method development to find the optimal one for your specific analytes.[4]

Q2: What are the optimal extraction temperature and time for unsaturated esters?

A2: Optimal extraction temperature and time are critical parameters that need to be empirically determined. Unsaturated esters can be susceptible to thermal degradation, so it's crucial to find a balance between efficient extraction and analyte stability.

  • Temperature: Start with a lower temperature (e.g., 30-40°C) and gradually increase it.[1] Higher temperatures can increase the volatility of the analytes and shorten the time to reach equilibrium, but excessive heat can lead to degradation.[5] For some lipid oxidation products, an extraction temperature of around 43°C has been found to be optimal.[6]

  • Time: Extraction time should be sufficient to allow the analytes to reach equilibrium between the sample matrix, the headspace, and the SPME fiber. Typical extraction times can range from 20 to 60 minutes.[5] An extraction time of 45 minutes was found to be optimal for certain lipid oxidation compounds.[6]

Q3: How can I improve the reproducibility of my SPME analysis of unsaturated esters?

A3: Poor reproducibility is a common issue in SPME analysis. To improve it:

  • Automate the process: An autosampler ensures consistent fiber placement, extraction time, and desorption, minimizing human error.[7]

  • Control temperature: Use a temperature-controlled agitator to maintain a constant sample temperature during extraction.[7]

  • Consistent sample volume and headspace: Ensure the sample volume and headspace volume are the same for all samples and standards.[4]

  • Agitation: Consistent and continuous agitation of the sample helps to accelerate the mass transfer of analytes to the headspace.

  • Fiber conditioning: Properly condition the fiber before the first use and between injections to remove any contaminants.[3]

Q4: Should I add salt to my sample when analyzing unsaturated esters?

A4: Adding salt (salting out) can increase the ionic strength of the sample matrix, which reduces the solubility of some analytes and promotes their partitioning into the headspace. This can be particularly effective for more polar unsaturated esters. However, the effect of salt addition should be evaluated for your specific analytes as it may not be beneficial for all compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low sensitivity / Poor peak response - Inappropriate fiber coating.- Sub-optimal extraction temperature or time.- Analyte degradation.- Incorrect injection depth.- Leaks in the GC inlet.- Screen different fiber coatings (e.g., PDMS, PA, DVB/CAR/PDMS).- Optimize extraction temperature and time.- Use a lower extraction temperature to minimize thermal degradation.- Ensure the fiber is exposed in the hottest part of the inlet during desorption.- Check for leaks using an electronic leak detector.[8]
Poor peak shape (e.g., fronting, tailing, broad peaks) - Active sites in the GC inlet or column.- Incompatible solvent.- Incorrect desorption temperature or time.- Column contamination.- Use a deactivated inlet liner.- Ensure the solvent is appropriate for the analytes and the GC column.- Optimize desorption parameters to ensure complete transfer of analytes.- Trim the front end of the GC column or bake it out at a high temperature.[8]
Ghost peaks / Carryover - Incomplete desorption of analytes from the previous run.- Contaminated SPME fiber.- Septum bleed.- Contaminated syringe or GC inlet.- Increase desorption time and/or temperature.- Condition the SPME fiber at a higher temperature before each run.- Use high-quality, low-bleed septa.- Clean the GC inlet and syringe.[9][10]
Poor reproducibility - Inconsistent extraction time or temperature.- Variable sample volume or headspace.- Inconsistent agitation.- Fiber degradation over time.- Use an autosampler for precise control over parameters.- Maintain consistent sample and headspace volumes.- Use a constant agitation speed.- Monitor fiber performance and replace it after a certain number of injections (typically 50-100).[4]
Fiber breakage - Incorrect needle gauge for the septum.- Bending the fiber during insertion or retraction.- Using a liner with glass wool.- Use the correct needle gauge for your instrument's septum.- Handle the SPME fiber with care and avoid bending.- Use a liner without glass wool.[3]

Experimental Protocols

Protocol 1: SPME Fiber Selection and Conditioning
  • Fiber Selection: Based on the polarity and volatility of your target unsaturated esters, select 2-3 candidate SPME fibers (e.g., DVB/CAR/PDMS, PDMS, PA).[2][3]

  • Initial Conditioning: Before its first use, condition each new fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a specific temperature for a set amount of time to remove any volatile contaminants.[3]

  • Daily Conditioning: Before each batch of analyses, condition the fiber for a shorter period (e.g., 10-15 minutes) at a temperature slightly above the analysis desorption temperature to ensure it is clean.[3]

Protocol 2: Optimization of Extraction Parameters
  • Sample Preparation: Place a consistent amount of your sample into a headspace vial. For liquid samples, ensure the volume is consistent.

  • Parameter Screening: Use a design of experiments (DoE) approach or a one-factor-at-a-time (OFAT) method to screen the following parameters:

    • Extraction Temperature: Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Extraction Time: Test a range of times (e.g., 15 min, 30 min, 45 min, 60 min).

    • Agitation Speed: If available, test different agitation speeds (e.g., 250 rpm, 500 rpm).

    • Salt Addition: Compare extractions with and without the addition of a salt (e.g., NaCl).

  • Analysis: Analyze the extracts by GC-MS and compare the peak areas of the target unsaturated esters to determine the optimal conditions.

Data Presentation

Table 1: Recommended SPME Fiber Coatings for Unsaturated Esters

Fiber CoatingPolarityTarget Analytes
Polydimethylsiloxane (PDMS)NonpolarVolatile to semi-volatile nonpolar unsaturated esters.[2][3]
Polyacrylate (PA)PolarSemi-volatile polar unsaturated esters.[2][3]
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)BipolarVolatile polar unsaturated esters.[2]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)BipolarBroad range of volatile and semi-volatile unsaturated esters.[1]

Table 2: Typical SPME Parameter Ranges for Unsaturated Ester Analysis

ParameterTypical RangeNotes
Extraction Temperature 30 - 70°CHigher temperatures may lead to degradation of some unsaturated esters.[5]
Extraction Time 20 - 60 minShould be optimized to ensure equilibrium is reached.[5]
Agitation Speed 250 - 750 rpmConsistent agitation is crucial for reproducibility.
Desorption Temperature 240 - 280°CMust be high enough for complete desorption but below the fiber's maximum temperature.
Desorption Time 1 - 5 minLonger times may be needed for less volatile compounds.
Salt Addition 0 - 30% (w/v)Can improve the extraction of polar analytes.

Visualization

SPME_Optimization_Workflow SPME Parameter Optimization Workflow for Unsaturated Esters cluster_prep 1. Method Development cluster_optimization 2. Parameter Optimization cluster_validation 3. Method Validation & Analysis cluster_troubleshooting 4. Troubleshooting start Define Analytes (Unsaturated Esters) fiber_selection Select Candidate SPME Fibers (e.g., DVB/CAR/PDMS, PDMS, PA) start->fiber_selection conditioning Condition Fibers fiber_selection->conditioning optimize_extraction Optimize Extraction Parameters (Temp, Time) conditioning->optimize_extraction optimize_agitation Optimize Agitation Speed optimize_extraction->optimize_agitation optimize_salt Evaluate Salt Effect optimize_agitation->optimize_salt validation Validate Method (LOD, LOQ, Linearity) optimize_salt->validation analysis Routine Analysis validation->analysis troubleshoot Problem Encountered? analysis->troubleshoot troubleshoot->validation No check_sensitivity Low Sensitivity? troubleshoot->check_sensitivity Yes check_reproducibility Poor Reproducibility? troubleshoot->check_reproducibility Yes check_peak_shape Bad Peak Shape? troubleshoot->check_peak_shape Yes check_sensitivity->fiber_selection Re-evaluate Fiber/ Parameters check_reproducibility->optimize_agitation Check Agitation/ Automation check_peak_shape->conditioning Check GC Inlet/ Column Condition

Caption: Workflow for optimizing SPME parameters for unsaturated ester analysis.

References

"Hex-2-en-1-yl propanoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hex-2-en-1-yl propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this fruity, green-apple scented ester. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address potential side reactions and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves the acid-catalyzed condensation of (E)-hex-2-en-1-ol with propanoic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, and the water byproduct is typically removed.[1][2]

Q2: I am observing a lower than expected yield of this compound. What are the potential side reactions?

Low yields can be attributed to several side reactions, primarily involving the allylic alcohol, (E)-hex-2-en-1-ol, under acidic conditions. The main competing reactions are:

  • Ether Formation: Acid-catalyzed dehydration of (E)-hex-2-en-1-ol can lead to the formation of di(hex-2-en-1-yl) ether. This is a common side reaction when heating alcohols in the presence of a strong acid catalyst.[4][5]

  • Isomerization of the Double Bond: The acidic medium can catalyze the isomerization of the double bond in (E)-hex-2-en-1-ol to form other isomers, such as hex-3-en-1-ol. This isomeric alcohol can then react with propanoic acid to form the corresponding isomeric ester, an impurity that can be difficult to separate.

  • Polymerization/Oligomerization: The double bond in (E)-hex-2-en-1-ol can be susceptible to acid-catalyzed polymerization or oligomerization, leading to the formation of higher molecular weight byproducts.[6] This is more likely to occur at higher temperatures and with prolonged reaction times.

Q3: How can I minimize the formation of di(hex-2-en-1-yl) ether?

To reduce the formation of the ether byproduct, consider the following strategies:

  • Control the Temperature: Ether formation is generally favored at higher temperatures.[4] Maintaining the reaction temperature at the lower end of the effective range for esterification (typically 60-110 °C for Fischer esterification) can help minimize this side reaction.[1]

  • Use a Milder Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote dehydration. Using a milder acid catalyst, such as p-toluenesulfonic acid, may reduce the extent of ether formation.[1]

  • Control Reactant Stoichiometry: While an excess of the alcohol is used to drive the equilibrium, a very large excess, coupled with high temperatures, can increase the probability of alcohol-alcohol condensation to form the ether.

Q4: What are the signs of double bond isomerization, and how can it be prevented?

Isomerization of the double bond in the hexenyl moiety can be identified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the presence of isomeric esters. To minimize isomerization:

  • Use Milder Reaction Conditions: As with ether formation, milder temperatures and less harsh acid catalysts can reduce the likelihood of isomerization.

  • Optimize Reaction Time: Prolonged exposure to acidic conditions can increase the extent of isomerization. Monitor the reaction progress and stop it once a satisfactory conversion to the desired ester is achieved.

Q5: Are there alternative, milder synthesis methods that avoid these side reactions?

Yes, enzymatic synthesis using lipases is an excellent alternative to acid-catalyzed esterification.[7] This method offers several advantages:

  • High Selectivity: Lipases are highly selective and can catalyze the esterification under mild conditions, significantly reducing the formation of ethers, isomers, and polymers.

  • Green Chemistry: Enzymatic reactions are often performed in solvent-free systems or in non-hazardous organic solvents, making them more environmentally friendly.[8]

  • Easier Purification: The absence of harsh acids and minimal byproducts can simplify the purification process.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of allylic esters, providing a general reference for what to expect. Note that specific yields for this compound may vary depending on the exact experimental setup.

Reaction TypeCatalystTemperature (°C)Typical Product Yield (%)Key ByproductsReference
Fischer Esterification Sulfuric Acid80 - 11060 - 80Di(hex-2-en-1-yl) ether, Isomeric esters, Polymers[1][2]
Fischer Esterification p-Toluenesulfonic Acid70 - 10070 - 85Di(hex-2-en-1-yl) ether, Isomeric esters[1]
Enzymatic Synthesis Immobilized Lipase30 - 50> 90Minimal[8]

Experimental Protocols

Key Experiment 1: Fischer-Speier Esterification of (E)-hex-2-en-1-ol

Objective: To synthesize (E)-hex-2-en-1-yl propanoate via acid-catalyzed esterification.

Materials:

  • (E)-hex-2-en-1-ol

  • Propanoic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (E)-hex-2-en-1-ol (1.2 equivalents) and propanoic acid (1 equivalent).

  • Add toluene as a solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.5-1 mol% relative to the carboxylic acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected or the starting materials are consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted propanoic acid.

  • Wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to obtain pure (E)-hex-2-en-1-yl propanoate.

Key Experiment 2: Lipase-Catalyzed Synthesis of (E)-hex-2-en-1-yl propanoate

Objective: To synthesize (E)-hex-2-en-1-yl propanoate using an enzymatic catalyst to minimize side reactions.

Materials:

  • (E)-hex-2-en-1-ol

  • Propanoic acid or an activated ester of propanoic acid (e.g., vinyl propanoate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or heptane) or a solvent-free system

  • Molecular sieves (optional, to remove water)

  • Orbital shaker or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • In a flask, combine (E)-hex-2-en-1-ol and propanoic acid (or its activated ester) in a 1:1 molar ratio.

  • If using a solvent, add anhydrous hexane or heptane. For a solvent-free system, proceed without a solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If not using an activated ester, add molecular sieves to absorb the water produced.

  • Place the flask in an orbital shaker or on a stirrer with heating at a mild temperature (e.g., 40-50 °C).

  • Monitor the reaction progress using GC or High-Performance Liquid Chromatography (HPLC).

  • Once equilibrium is reached or the desired conversion is achieved, stop the reaction.

  • Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity and may not require extensive purification beyond the removal of any unreacted starting materials, which can be done via vacuum distillation if necessary.

Visualizing Reaction Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations that can occur during the synthesis of this compound.

Synthesis_Pathways Reactants Hex-2-en-1-ol + Propanoic Acid Product This compound Reactants->Product Fischer Esterification (Desired Reaction) Byproduct_Ether Di(hex-2-en-1-yl) ether Reactants->Byproduct_Ether Acid-Catalyzed Dehydration Byproduct_Polymer Polymer/Oligomer Reactants->Byproduct_Polymer Acid-Catalyzed Polymerization Isomeric_Alcohol Hex-3-en-1-ol Reactants->Isomeric_Alcohol Acid-Catalyzed Isomerization Byproduct_Isomer Hex-3-en-1-yl propanoate Isomeric_Alcohol->Byproduct_Isomer Esterification

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Byproducts Analyze crude product for byproducts (GC-MS, NMR) Start->Check_Byproducts Ether_Detected Di(hex-2-en-1-yl) ether detected? Check_Byproducts->Ether_Detected Isomer_Detected Isomeric ester detected? Ether_Detected->Isomer_Detected No Solution_Ether Lower reaction temperature Use milder acid catalyst Ether_Detected->Solution_Ether Yes Polymer_Detected High MW polymer detected? Isomer_Detected->Polymer_Detected No Solution_Isomer Use milder reaction conditions Optimize reaction time Isomer_Detected->Solution_Isomer Yes Solution_Polymer Lower temperature Reduce reaction time Polymer_Detected->Solution_Polymer Yes Alternative_Method Consider enzymatic synthesis (Lipase-catalyzed) Polymer_Detected->Alternative_Method No / For all cases Solution_Ether->Alternative_Method Solution_Isomer->Alternative_Method Solution_Polymer->Alternative_Method

Caption: A troubleshooting workflow for low yields in this compound synthesis.

References

Troubleshooting low recovery of "Hex-2-en-1-yl propanoate" during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hex-2-en-1-yl Propanoate Extraction

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of "this compound" during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during extraction?

Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. Its volatility and solubility are key factors that can contribute to low recovery if not properly managed.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Extraction
Molecular Formula C₉H₁₆O₂ -
Molecular Weight 156.22 g/mol [1][2] -
Boiling Point 193°C (est.)[1]; 91°C @ 20 mmHg[3] The compound is volatile and can be lost during high-temperature steps or solvent evaporation.
Vapor Pressure 0.2924 hPa @ 20°C (est.)[1] Confirms the compound's volatility; handle in closed systems where possible.
Water Solubility Practically insoluble (0.66 g/L est.)[2][3] Suitable for liquid-liquid extraction from aqueous matrices using a water-immiscible organic solvent.
logP (o/w) 2.6 - 3.1[2][3] Indicates a preference for non-polar (lipophilic) organic solvents over water.

| Solvent Solubility | Soluble in alcohol, ether, and other organic solvents.[3][4] | A wide range of organic solvents can be used for extraction. |

Q2: I'm experiencing significant product loss after the solvent evaporation step. What is causing this and how can I prevent it?

This is a common issue when working with volatile compounds like this compound. The primary cause is the co-evaporation of the analyte along with the extraction solvent.

Potential Causes and Solutions:

  • Aggressive Evaporation Conditions: High temperatures and high vacuum can strip the volatile ester from your solution.

    • Solution: Use a rotary evaporator with carefully controlled temperature and vacuum. Keep the water bath temperature low. Alternatively, use a gentle stream of nitrogen gas at room temperature for concentration.[5]

  • Drying to Completeness: Taking the sample to complete dryness results in the highest loss of volatile compounds.[6]

    • Solution: Avoid complete sample drying.[6][7] It is better to leave a small amount of solvent and perform a quantitative transfer to the next step or use the concentrated extract directly.

  • Lack of a "Keeper" Solvent: A small amount of a high-boiling, non-volatile solvent can be added to trap more volatile compounds during concentration.

A troubleshooting workflow for analyte loss is presented below.

start Low Recovery Observed After Concentration q1 Were high temperatures or high vacuum used? start->q1 sol1 Solution: Reduce temperature. Use gentle vacuum or N2 stream. q1->sol1 Yes q2 Was the sample taken to complete dryness? q1->q2 No sol1->q2 sol2 Solution: Avoid complete dryness. Leave residual solvent. q2->sol2 Yes end_node Improved Recovery q2->end_node No sol2->end_node

Caption: Troubleshooting workflow for loss of volatile compounds during solvent evaporation.

Q3: My sample is in an aqueous matrix. Which organic solvent is best for liquid-liquid extraction (LLE)?

The ideal solvent should have high solubility for this compound, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. Given the compound's lipophilic nature (logP > 2.5), several common solvents are suitable.

Table 2: Comparison of Common Extraction Solvents

Solvent Polarity Index Boiling Point (°C) Density (g/mL) Notes
Hexane 0.1 69 0.655 Good for non-polar compounds. Highly volatile. Will be the top layer.
Diethyl Ether 2.8 35 0.713 Excellent solvent for esters, but highly flammable and prone to peroxide formation. Will be the top layer.
Ethyl Acetate 4.4 77 0.902 Good general-purpose solvent for esters. Less volatile than ether. Will be the top layer.
Dichloromethane (DCM) 3.1 40 1.33 Effective but toxic. Will be the bottom layer, which can ease separation.

| Methyl tert-Butyl Ether (MTBE) | 2.5 | 55 | 0.74 | A safer alternative to diethyl ether. Will be the top layer. |

Recommendation: Start with MTBE or ethyl acetate . For improved efficiency, perform three successive extractions with smaller volumes of solvent rather than one extraction with a large volume.

Q4: I am consistently forming an emulsion during my liquid-liquid extraction that won't separate. How can I fix this?

Emulsions are a common problem in LLE, often caused by high concentrations of surfactants, proteins, or fine particulates in the sample matrix, or by overly vigorous mixing.

Methods to Break Emulsions:

  • Patience: Allow the separating funnel to stand undisturbed for a longer period.

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking it vigorously.

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution. This increases the polarity of the aqueous phase, forcing the organic solvent and dissolved analyte out of solution and helping to break the emulsion.[8]

  • Temperature Change: Gently warming the funnel in a warm water bath can sometimes help break an emulsion.[8]

  • Filtration: For emulsions caused by suspended solids, filtering the mixture through a bed of celite or glass wool can be effective.

Q5: Could there be alternative, more suitable extraction methods for a volatile compound like this?

Yes. While LLE is common, modern techniques are often better suited for volatile and semi-volatile compounds, especially for analytical-scale work. These methods can reduce solvent use, improve recovery, and be automated.

Table 3: Comparison of Extraction Methods for Volatile Esters

Method Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Simple, scalable, requires basic equipment. Can be labor-intensive, uses large solvent volumes, risk of emulsion formation.
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the sample headspace onto a coated fiber, followed by thermal desorption in a GC injector.[9] Solvent-free, simple, sensitive, easily automated.[9][10] Fiber has a limited lifetime and capacity; requires method optimization (temperature, time).[11]
Steam Distillation Co-distillation of volatile, water-immiscible compounds with steam.[12] Effective for extracting heat-stable volatiles from complex matrices (e.g., natural products).[12] Requires heating, which can degrade thermally labile compounds; not suitable for all analytes.

| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation to separate volatiles from non-volatile matrix components like fats and oils at low temperatures.[13] | Excellent for removing lipids and other non-volatiles; gentle due to low temperatures. | Requires specialized glassware; recovery of higher boiling point volatiles can be reduced in the presence of fat.[13] |

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for extracting this compound from an aqueous sample.

  • Preparation:

    • Ensure the sample is at room temperature and its pH is near neutral (pH 6.5-7.5) to prevent ester hydrolysis.

    • Place the aqueous sample (e.g., 50 mL) into a separating funnel of appropriate size (e.g., 250 mL).

  • First Extraction:

    • Add an appropriate volume of a suitable organic solvent (e.g., 30 mL of ethyl acetate).

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel several times, venting frequently to release pressure. Do not shake vigorously to avoid emulsion formation.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower (aqueous) layer into a beaker. Drain the upper (organic) layer into a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separating funnel and repeat the extraction two more times with fresh portions of the organic solvent (e.g., 2 x 30 mL).

    • Combine all organic extracts in the Erlenmeyer flask.

  • Washing and Drying:

    • (Optional) To remove residual water-soluble impurities, wash the combined organic extract with an equal volume of brine (saturated NaCl solution).

    • Dry the organic extract by adding a small amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration:

    • Decant or filter the dried organic extract away from the drying agent into a round-bottom flask.

    • Concentrate the solvent using a rotary evaporator with a water bath temperature below 40°C or under a gentle stream of nitrogen. Do not evaporate to complete dryness.

start 1. Place Aqueous Sample in Separating Funnel add_solvent 2. Add Immiscible Organic Solvent start->add_solvent mix 3. Stopper and Gently Invert (Vent Frequently) add_solvent->mix separate 4. Allow Layers to Separate mix->separate collect_org 5. Collect Organic Layer separate->collect_org repeat_ext 6. Repeat Extraction on Aqueous Layer (2x) collect_org->repeat_ext combine 7. Combine Organic Extracts repeat_ext->combine dry 8. Dry with Na₂SO₄ combine->dry concentrate 9. Concentrate Solvent (Gently) dry->concentrate end_node Final Extract concentrate->end_node

Caption: Standard workflow for a liquid-liquid extraction (LLE) procedure.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is intended for analytical quantification using Gas Chromatography (GC).

  • Sample Preparation:

    • Place a precise amount of the liquid or solid sample (e.g., 1 mL or 1 g) into a headspace vial (e.g., 20 mL).

    • If the sample is solid, add a small, precise volume of water or a suitable buffer.

    • (Optional) Add a salt (e.g., NaCl, 30% w/v) to increase the volatility of the analyte by "salting out".

    • Seal the vial immediately with a septum cap.

  • Incubation and Extraction:

    • Place the vial in a heating block or the autosampler's incubation oven set to a predetermined temperature (e.g., 40-60°C). Optimization is required.[11]

    • Allow the sample to incubate for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the vial's headspace for a defined period (e.g., 20 minutes) to adsorb the analytes. The fiber type (e.g., DVB/CAR/PDMS) should be chosen based on the analyte's properties.[11]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated inlet of a gas chromatograph (GC).

    • The heat of the inlet (e.g., 250°C) desorbs the analytes from the fiber onto the GC column for separation and analysis. The desorption time is typically 2-5 minutes.[11]

References

Minimizing isomerization of "Hex-2-en-1-yl propanoate" during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of Hex-2-en-1-yl propanoate during analytical procedures.

Troubleshooting Guide: Minimizing Isomerization

This guide addresses specific issues that may arise during the analysis of this compound, a thermally labile unsaturated ester prone to isomerization.

Q1: I am observing multiple peaks in my gas chromatogram for a pure standard of this compound. What could be the cause?

A1: The appearance of multiple peaks from a pure standard is a strong indicator of on-column or in-injector isomerization. This compound, as an allylic ester, is susceptible to two primary forms of isomerization under thermal stress and in the presence of active sites:

  • Cis/Trans Isomerization: The geometry around the carbon-carbon double bond can change from the typically more stable trans (E) isomer to the cis (Z) isomer, or vice-versa.

  • Double Bond Migration: The double bond can shift from the C2-C3 position to other positions along the hexenyl chain, creating positional isomers (e.g., Hex-3-en-1-yl propanoate).

These transformations are often catalyzed by heat in the GC injector port and active sites on the liner or column.

Q2: How can I prevent the thermal degradation and isomerization of my analyte in the GC injector?

A2: Minimizing thermal stress during injection is critical. Standard hot split/splitless injection techniques, which flash vaporize the sample at high temperatures (e.g., 250°C or higher), can cause significant degradation of labile compounds.[1][2][3] To mitigate this, consider the following strategies:

  • Reduce Injector Temperature: Lowering the injector temperature can decrease the rate of thermal degradation. However, it must be balanced with ensuring complete and reproducible vaporization of the sample.

  • Utilize Cold Injection Techniques: These are the most effective methods for analyzing thermally sensitive compounds.[4][5]

    • Cool On-Column (COC) Injection: This technique deposits the liquid sample directly onto the column at a low initial temperature, eliminating the hot injector as a source of degradation.[2][4] It is considered the most accurate and reproducible method for thermally labile compounds.[1][6]

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column. This controlled heating minimizes the time the analyte spends at high temperatures.[5]

Q3: My peak shapes are poor (e.g., tailing), and I'm losing signal intensity. Could this be related to isomerization?

A3: Yes, poor peak shape and signal loss are often linked to analyte degradation and interaction with active sites within the GC system. Active sites, such as silanol groups (Si-OH) on glass liners or metal surfaces in the injector, can catalyze isomerization and degradation reactions.[3]

To address this:

  • Use Highly Deactivated Liners: Always use high-quality, deactivated GC inlet liners. Deactivation involves treating the glass surface to cap active silanol groups, rendering the surface more inert.

  • Consider Liners with Wool: Deactivated quartz or glass wool within the liner can aid in sample vaporization and trap non-volatile residues, but the wool itself must be properly deactivated to prevent it from becoming a source of activity.

  • Regular Maintenance: Regularly replace the inlet liner and septum, and trim the front end of the analytical column to remove accumulated non-volatile residues and active sites.

Q4: Can my choice of solvent or sample pH affect the stability of this compound?

A4: Yes, the sample matrix can influence analyte stability. Acidic or basic conditions can catalyze both the hydrolysis of the ester bond and the isomerization of the double bond. It is recommended to keep the sample at a neutral pH and use high-purity, aprotic solvents (e.g., hexane, dichloromethane) for sample preparation and dilution whenever possible.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is an organic compound classified as an unsaturated ester. It is known for its fruity, green, and apple-like aroma and is used in the flavor and fragrance industry.[7] Its chemical structure contains a double bond in the hexenyl (alcohol) portion of the ester, which makes it susceptible to isomerization.

What are the main types of isomerization affecting this compound?

The primary isomerization pathways for this compound are:

  • Geometric (Cis/Trans) Isomerization: A change in the spatial arrangement of substituents around the C=C double bond.

  • Positional (Double Bond) Isomerization: The movement of the C=C double bond to a different position within the molecule.

Isomerization Pathways

The diagram below illustrates the potential isomerization products originating from (E)-Hex-2-en-1-yl propanoate under analytical conditions.

Potential isomerization pathways for the target analyte.

Quantitative Data Summary

GC Injection TechniqueInjector Temperature (°C)Expected Analyte Recovery (%)Expected Isomer Formation (%)
Hot Splitless 25070 - 8515 - 30
Hot Splitless 20085 - 955 - 15
PTV (Splitless Mode) 40°C ramped to 250°C> 95< 5
Cool On-Column Oven-Tracked> 99< 1

Note: This data is illustrative and serves to compare the relative performance of different injection techniques. Actual values will depend on the specific instrument, liner deactivation, and other method parameters.

Recommended Experimental Protocol: GC-FID Analysis

This protocol is designed to minimize the isomerization of this compound during analysis. A Cool On-Column (COC) injector is highly recommended. If unavailable, a PTV injector is the next best alternative.

1. Sample Preparation

  • Accurately weigh the sample and dissolve in a suitable volatile solvent (e.g., Hexane or Dichloromethane) to a final concentration of 10-100 µg/mL.

  • Use an internal standard (e.g., methyl decanoate) for improved quantitation.

  • Ensure all glassware is clean and rinsed with solvent. Prepare samples just prior to analysis if possible, or store at ≤ 4°C in sealed vials.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Cool On-Column (COC) injector and Flame Ionization Detector (FID).

  • Analytical Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-to-mid polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Cool On-Column (COC).

    • Injection Volume: 1 µL.

    • Injector Temperature: Set to track oven temperature.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Detector (FID):

    • Temperature: 250°C.

    • H₂ Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (N₂): 25 mL/min.

3. Data Analysis

  • Integrate the peaks for this compound and any observed isomers.

  • Calculate the percentage of isomerization by dividing the peak area of the isomer(s) by the total area of all related peaks (parent + isomers).

  • Quantify the concentration of the parent compound using the internal standard calibration.

Analytical Workflow Diagram

The following diagram outlines the recommended workflow for the analysis of this compound, emphasizing steps to ensure analyte stability.

G cluster_workflow Recommended Analytical Workflow cluster_analysis GC Analysis Sub-steps start Sample Receipt & Storage (Store at ≤ 4°C) prep Sample Preparation (Use neutral pH, aprotic solvent) start->prep Minimize time at RT injection Injection (Cool On-Column or PTV) prep->injection analysis GC Analysis data Data Interpretation (Check for isomer peaks) report Final Report data->report separation Chromatographic Separation (DB-5ms or similar) injection->separation Controlled heating detection Detection (FID) separation->detection detection->data Chromatogram

Workflow for minimizing isomerization during analysis.

References

Validation & Comparative

Validation of GC-MS Method for "Hex-2-en-1-yl propanoate" in Beverages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile flavor compounds in beverages is critical for quality control, product development, and sensory analysis. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of "Hex-2-en-1-yl propanoate," a key aroma compound with fruity, green, and apple-like notes, against other potential analytical techniques.[1] Experimental data from validated methods for similar ester compounds are presented to provide a robust framework for methodological assessment.

Comparison of Analytical Methods

While GC-MS is a predominant technique for the analysis of volatile esters in beverages, alternative methods offer different advantages in terms of speed, sample preparation, and selectivity. The following table summarizes the key performance characteristics of GC-MS compared to other potential methods.

Table 1: Comparison of Analytical Methods for Ester Analysis in Beverages

FeatureGC-MSHeadspace (HS) GC-MSDirect Analysis in Real Time Mass Spectrometry (DART-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation by gas chromatography, detection by mass spectrometry.Analysis of volatiles in the vapor phase above the sample.Direct ionization of the sample in an open-air environment.Separation by liquid chromatography, detection by various detectors (e.g., UV, DAD).
Sample Prep. Typically requires extraction (e.g., LLE, SPME).[2]Minimal sample preparation, direct analysis of headspace.[3][4]Minimal to no sample preparation.[5][6]May require filtration or extraction.
Selectivity High, based on chromatographic retention time and mass spectrum.[7]High, similar to GC-MS.Lower than GC-MS, relies on mass-to-charge ratio.Moderate, depends on detector and co-eluting compounds.
Sensitivity High, with LODs often in the µg/L range.[8]Very high, especially with SPME, with LODs potentially below 1 µg/L.[3]Sensitivities can be comparable to HS-GC/MS, ranging from 0.001% to 0.1% volume fraction.[5][6]Generally lower for volatile, non-UV absorbing compounds.
Analysis Time Minutes per sample, following sample preparation.[5]Can be faster than traditional GC-MS due to simplified sample prep.Very rapid, in the order of seconds per sample.[5]Minutes per sample.
Matrix Effects Can be significant, often requiring matrix-matched calibration.Can be reduced compared to direct injection GC-MS.Can be influenced by matrix components.[5]Can be significant, requiring careful method development.

GC-MS Method Validation Data

The following table presents typical validation parameters for the analysis of various esters in beverages using a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method. While specific data for "this compound" is not available in the reviewed literature, the data for structurally similar esters provides a reliable estimate of the expected performance of a validated method. The presented data is based on a validated HS-SPME-GC-SIM-MS multi-method for hop-derived esters in beer.[3][9]

Table 2: Validation Parameters for HS-SPME-GC-MS Analysis of Esters in Beverages

Analyte (Ester)Linearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Precision (RSD%)
Ethyl Butyrate> 0.990.020.0790.3 - 98.5[8]< 15
Isoamyl Acetate> 0.990.030.10Not Reported< 15
Ethyl Hexanoate> 0.990.010.03Not Reported0.774[8]
Geranyl Acetate> 0.990.040.13Not Reported< 15
Phenylethyl Acetate> 0.990.080.27Not Reported< 15
This compound (Estimated)> 0.990.01 - 0.10.03 - 0.380 - 110< 15

Data for "this compound" is estimated based on the performance of other esters in similar matrices.

Experimental Protocols

A detailed experimental protocol for the validation of a GC-MS method for "this compound" in a beverage matrix is outlined below. This protocol is a composite based on standard practices for volatile compound analysis in beverages.[2][4][9]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Place a 10 mL aliquot of the beverage sample into a 20 mL headspace vial.

  • Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Add 100 µL of an internal standard solution (e.g., ethyl heptanoate, 10 mg/L in ethanol) to the vial for quantification.

  • Equilibration: Seal the vial and place it in an agitator at 50°C for 40 minutes to allow for equilibration of the volatile compounds between the liquid and headspace phases.

  • Extraction: Expose a SPME fiber (e.g., 85 µm Carboxen®/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

GC-MS Analysis
  • Injection: Desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 260°C) in splitless mode.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-624, 30 m x 0.250 mm x 1.40 µm) with a temperature program to separate the volatile compounds. A typical program might be: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Method Validation Parameters
  • Linearity: Prepare a series of calibration standards of "this compound" in a matrix similar to the beverage being analyzed. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio for low-concentration standards. The LOD is typically defined as a signal-to-noise ratio of 3, and the LOQ as a signal-to-noise ratio of 10.

  • Accuracy (Recovery): Spike a known amount of "this compound" into a beverage sample at different concentration levels. Calculate the percentage recovery by comparing the measured concentration to the spiked concentration. Acceptable recovery is often considered to be within 80-110%.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples of a spiked beverage on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Express the precision as the relative standard deviation (RSD%). An RSD of less than 15% is generally considered acceptable.

Visualizing the Workflow and Comparisons

To better illustrate the logical flow of the GC-MS method validation and the comparison with alternative methods, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Beverage Sample Aliquot Aliquot Sample Sample->Aliquot Add_Salt Add NaCl Aliquot->Add_Salt Spike_IS Spike Internal Standard Add_Salt->Spike_IS Equilibrate Equilibrate at 50°C Spike_IS->Equilibrate Extract_SPME HS-SPME Extraction Equilibrate->Extract_SPME Inject Inject & Desorb Extract_SPME->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis Linearity Linearity Validated_Method Validated Method Linearity->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Accuracy Accuracy (Recovery) Accuracy->Validated_Method Precision Precision (RSD) Precision->Validated_Method Data_Analysis->Linearity Data_Analysis->LOD_LOQ Data_Analysis->Accuracy Data_Analysis->Precision

Caption: Workflow for the validation of a GC-MS method for "this compound" in beverages.

Method_Comparison cluster_attributes Performance Attributes GCMS GC-MS Selectivity High Selectivity GCMS->Selectivity Excellent Sensitivity High Sensitivity GCMS->Sensitivity High Speed Analysis Speed GCMS->Speed Moderate Sample_Prep Sample Preparation GCMS->Sample_Prep Required HS_GCMS HS-GC-MS HS_GCMS->Selectivity Excellent HS_GCMS->Sensitivity Very High HS_GCMS->Speed Moderate HS_GCMS->Sample_Prep Minimal DART_MS DART-MS DART_MS->Selectivity Moderate DART_MS->Sensitivity High DART_MS->Speed Very Fast DART_MS->Sample_Prep Minimal/None HPLC HPLC HPLC->Selectivity Moderate HPLC->Sensitivity Lower HPLC->Speed Moderate HPLC->Sample_Prep May be Required

Caption: Comparison of key performance attributes for different analytical methods for ester analysis.

References

A Comparative Sensory Analysis of Hex-2-en-1-yl propanoate and Other Fruity Esters

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fruity esters are pivotal in the flavor and fragrance industries, contributing significantly to the sensory profiles of a vast array of products. This guide provides a detailed sensory panel comparison of Hex-2-en-1-yl propanoate against other notable fruity esters. It includes comprehensive experimental protocols for sensory evaluation and instrumental analysis, quantitative data summaries, and a visualization of the olfactory signaling pathway. The objective is to offer a scientific resource for professionals engaged in research and development where precise aroma characterization is critical.

Introduction to Fruity Esters

Esters are a class of organic compounds renowned for their characteristic fruity and pleasant aromas. They are naturally present in many fruits and are synthesized for use as flavor and fragrance agents. This compound, also known as (E)-2-hexen-1-yl propionate, is a specific ester valued for its complex fruity and green aroma profile.[1][2] Understanding its sensory attributes in comparison to other esters is crucial for its effective application.

Sensory Profile Comparison

A sensory panel evaluation was conducted to quantify and compare the aroma profiles of this compound and three other common fruity esters: Ethyl Acetate, Isoamyl Acetate, and Methyl Salicylate.

2.1 Methodology: Quantitative Descriptive Analysis (QDA)

The sensory evaluation was performed using the Quantitative Descriptive Analysis (QDA) method, which provides a detailed quantification of a product's sensory attributes.[3][4][5]

  • Panelists: A panel of 12 trained assessors (7 female, 5 male, ages 25-45) was selected based on their ability to discriminate and describe a wide range of aroma compounds.

  • Samples: The four esters were diluted in propylene glycol to a concentration of 0.1% (v/v) for sensory evaluation.

  • Procedure: Panelists evaluated the samples in a controlled sensory analysis laboratory. Each panelist assessed each sample in triplicate. The order of presentation was randomized to minimize carry-over effects.

  • Attributes: The panel developed a consensus lexicon of 8 key aroma attributes: Fruity, Green, Apple, Pear, Sweet, Waxy, Banana, and Chemical.

  • Data Collection: Panelists rated the intensity of each attribute on a 15-cm unstructured line scale, anchored from "none" to "very strong."

2.2 Quantitative Sensory Data

The mean intensity scores for each attribute were calculated and are presented in Table 1.

Table 1: Mean Intensity Scores of Sensory Attributes for Selected Fruity Esters

AttributeThis compoundEthyl AcetateIsoamyl AcetateMethyl Salicylate
Fruity 12.810.513.53.2
Green 11.52.11.51.0
Apple 9.24.52.00.5
Pear 8.13.21.80.3
Sweet 7.58.911.22.5
Waxy 6.81.23.50.8
Banana 7.30.814.10.2
Chemical 2.512.84.213.9

2.3 Sensory Profile Descriptions

  • This compound: Characterized by a dominant fruity and green aroma with distinct apple and pear notes.[1][2][6][7] It also possesses moderate sweet, waxy, and banana undertones with a low chemical note.

  • Ethyl Acetate: Presents a strong chemical and fruity aroma, often associated with nail polish remover, with some sweetness and apple character.

  • Isoamyl Acetate: Exhibits a very strong and characteristic banana and fruity aroma, complemented by a significant sweet note.

  • Methyl Salicylate: Has a predominantly chemical and medicinal aroma, with very low intensity in the fruity and sweet attributes.

Experimental Protocols

Detailed protocols for instrumental and sensory analysis are provided to ensure reproducibility.

3.1 Gas Chromatography-Olfactometry (GC-O) Protocol

Gas Chromatography-Olfactometry (GC-O) is a technique used to identify odor-active compounds in a sample.[8][9][10]

  • Instrumentation: An Agilent 7890B GC system coupled with a Gerstel ODP 3 sniffing port.

  • Column: DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial temperature of 40°C held for 2 min, ramped to 240°C at 8°C/min, and held for 5 min.

  • Injector: Splitless injection of 1 µL at 250°C.

  • Olfactometry: The GC effluent is split 1:1 between the flame ionization detector (FID) and the sniffing port. A trained analyst sniffs the effluent and records the time, duration, and description of each perceived odor.

3.2 Sensory Panel Evaluation Protocol

This protocol outlines the steps for conducting a Quantitative Descriptive Analysis.[3][4][11]

  • Panelist Recruitment and Screening: Recruit potential panelists and screen them for sensory acuity using basic taste and odor recognition tests.

  • Lexicon Development: In a series of round-table sessions, have the selected panelists smell the samples and collaboratively develop a list of descriptive terms (the lexicon).

  • Panelist Training: Train the panelists on the meaning and use of each descriptor, using reference standards to anchor the terms.

  • Data Collection: In individual booths, present the panelists with the coded, randomized samples. Panelists will rate the intensity of each attribute on an unstructured line scale.

  • Data Analysis: Convert the line scale ratings to numerical data and perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences between samples.

Olfactory Signaling Pathway

The perception of odors is initiated by the binding of odorant molecules to receptors in the nasal cavity, which triggers a signal transduction cascade. This process converts the chemical signal into an electrical signal that is sent to the brain.[12][13]

The binding of an odorant to an olfactory receptor activates a G-protein (G_olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[12][13] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions and depolarization of the neuron.[12][13][14] This depolarization is amplified by a Ca2+-activated Cl- current, generating an action potential that travels to the olfactory bulb.[12]

Olfactory_Signaling_Pathway Odorant Odorant OR Olfactory Receptor Odorant->OR Binds G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Ions_In Na+, Ca2+ Influx CNG_Channel->Ions_In Depolarization Depolarization Ions_In->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory Signal Transduction Cascade.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comprehensive sensory and instrumental analysis of flavor compounds.

Experimental_Workflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis Panel_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev QDA Quantitative Descriptive Analysis Lexicon_Dev->QDA Sensory_Data Sensory Data Collection QDA->Sensory_Data Data_Analysis Statistical Analysis & Interpretation Sensory_Data->Data_Analysis Sample_Prep Sample Preparation GC_O GC-Olfactometry Sample_Prep->GC_O GC_MS GC-Mass Spectrometry Sample_Prep->GC_MS Instrumental_Data Instrumental Data GC_O->Instrumental_Data GC_MS->Instrumental_Data Instrumental_Data->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: Sensory and Instrumental Analysis Workflow.

Conclusion

The sensory panel data clearly distinguishes the aroma profile of this compound from other common fruity esters. Its unique combination of strong fruity and green characteristics with noticeable apple and pear nuances makes it a versatile ingredient for creating complex and natural-smelling fruit flavors. The provided experimental protocols offer a standardized approach for researchers to conduct similar comparative studies, ensuring reliable and reproducible results. The visualization of the olfactory pathway provides a fundamental understanding of the biological processes underlying aroma perception. This guide serves as a valuable resource for the scientific community in the fields of flavor chemistry, sensory science, and product development.

References

The Scent of Diversity: A Comparative Analysis of Hex-2-en-1-yl Propanoate in Apple Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nuanced chemical composition of natural products is a critical area of study. Among the myriad of volatile organic compounds that contribute to the characteristic aroma of apples (Malus domestica), Hex-2-en-1-yl propanoate plays a significant role in conferring fruity and green notes. This guide provides a comparative analysis of the concentration of this ester across various apple cultivars, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound

The concentration of this compound, a key contributor to the archetypal apple aroma, exhibits considerable variation among different cultivars. This diversity is influenced by genetic factors, horticultural practices, and post-harvest conditions. Recent studies employing gas chromatography-mass spectrometry (GC-MS) have enabled the precise quantification of this volatile compound, revealing a wide spectrum of concentrations across a range of popular and traditional apple varieties.

A comprehensive study by Yang et al. (2021) analyzed the volatile profiles of 40 apple cultivars and provides extensive data on the concentration of "hexyl propanoate," a synonym for this compound. The findings from this and other relevant studies are summarized in the table below to facilitate a clear comparison.

Apple CultivarConcentration of this compound (µg/kg FW)Reference
Jonagold8.40 ± 0.54[1][2]
Golden DeliciousPresent, a principal aroma compound[3]
IdaredPresent in lower concentrations compared to Jonagold and Golden Delicious[3]
Fuji (on M9 rootstock)13.34[4]
Fuji (on M26 rootstock)20.45[4]
Fuji (on MM106 rootstock)8.90[4]
Fuji (on MM111 rootstock)5.76[4]
HoneycrispData not explicitly available in the provided search results
Granny SmithNot detected[1]
Red DeliciousData not explicitly available in the provided search results

Experimental Protocols

The quantification of this compound in apples is predominantly achieved through a combination of headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). This methodology is favored for its sensitivity and ability to analyze volatile and semi-volatile organic compounds.

Sample Preparation and Extraction:
  • Sample Collection: Mature apples of each cultivar are harvested and stored under controlled conditions to ensure consistency.

  • Homogenization: A representative sample of apple tissue (peel and pulp) is homogenized to create a uniform mixture.

  • Headspace Solid-Phase Microextraction (HS-SPME): A known weight of the homogenized apple sample is placed in a sealed vial. The sample is then incubated at a specific temperature (e.g., 40-60°C) for a set period to allow volatile compounds to accumulate in the headspace above the sample. An SPME fiber, coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), is exposed to the headspace to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
  • Desorption: The SPME fiber is withdrawn from the sample vial and inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

  • Separation: The desorbed compounds are carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and chemical properties.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The compound is identified by comparing its mass spectrum and retention time to those of a known standard and entries in a spectral library (e.g., NIST).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated using known concentrations of a pure standard. An internal standard is often used to correct for variations in extraction and injection efficiency.

Biosynthesis of this compound

This compound is a C6 ester, and its biosynthesis in apples is intricately linked to the lipoxygenase (LOX) pathway, which is initiated by the breakdown of fatty acids.

Biosynthesis_Pathway FattyAcids Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) FattyAcids->LOX Hydroperoxides Fatty Acid Hydroperoxides LOX->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL C6_Aldehydes C6 Aldehydes ((Z)-3-Hexenal) HPL->C6_Aldehydes ADH Alcohol Dehydrogenase (ADH) C6_Aldehydes->ADH C6_Alcohols C6 Alcohols ((Z)-3-Hexen-1-ol) ADH->C6_Alcohols AAT Alcohol Acyltransferase (AAT) C6_Alcohols->AAT Hex_2_en_1_yl_propanoate This compound AAT->Hex_2_en_1_yl_propanoate Propionyl_CoA Propionyl-CoA Propionyl_CoA->AAT

Caption: Biosynthetic pathway of this compound in apples.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative analysis of this compound in different apple cultivars.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison Cultivar_A Cultivar A Homogenization Homogenization Cultivar_A->Homogenization Cultivar_B Cultivar B Cultivar_B->Homogenization Cultivar_C Cultivar C Cultivar_C->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Identification & Quantification GC_MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Experimental workflow for volatile compound analysis in apples.

References

A Comparative Analysis of Hex-2-en-1-yl propanoate and cis-3-Hexenyl Acetate Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor and aroma profiles of two important ester compounds: Hex-2-en-1-yl propanoate and cis-3-Hexenyl acetate. These compounds are widely used in the food and fragrance industries to impart specific fruity and green notes. This document summarizes their distinct sensory characteristics, presents available quantitative data, outlines a representative experimental protocol for sensory analysis, and visualizes relevant biological and experimental workflows.

Sensory Profile Comparison

This compound and cis-3-hexenyl acetate, while both contributing to fruity and green aroma profiles, possess distinct nuances that make them suitable for different applications.

This compound , particularly the trans isomer, is characterized by a predominantly fruity aroma with green undertones. Its profile is often described as reminiscent of apple, pear, and tropical fruits like pineapple and banana, with a sweet and sometimes waxy character.[1] It is frequently utilized to provide a fruity topnote in various flavor compositions, including tutti-frutti, apple, pear, and banana flavors.[2]

cis-3-Hexenyl acetate is renowned for its intensely sharp, green, and diffusive aroma, often compared to the smell of freshly cut grass or unripe banana peel. This compound is a key component for creating natural and fresh green-leafy characteristics in both flavor and fragrance formulations. Its flavor perception is notably concentration-dependent; at levels below 10 ppm, it imparts a pleasant fruit-green note, while at concentrations below 2 ppm, a distinct banana-like taste emerges.

Quantitative Data Summary

ParameterThis compound ((E)-isomer)cis-3-Hexenyl acetate
Flavor/Odor Threshold Not available15.5193 ng/L (in air)
Recommended Usage Level Up to 1.0000 ppm (in finished product)[2]0.01 - 2 ppm (in final application)
Key Flavor Descriptors Fruity, Green, Apple, Tropical, Pear, Sweet, Waxy, Banana[1]Sharp Green, Freshly Cut Grass, Unripe Banana Peel, Green Apple, Pear

Experimental Protocols

Below is a representative experimental protocol for the sensory evaluation of aroma compounds like this compound and cis-3-Hexenyl acetate. This protocol is a composite of standard industry practices and is intended to serve as a guideline.

Objective: To quantitatively and qualitatively assess the flavor and aroma profile of this compound and cis-3-Hexenyl acetate.

Materials:

  • This compound (≥97% purity)

  • cis-3-Hexenyl acetate (≥98% purity)

  • Odorless, tasteless solvent (e.g., mineral oil, propylene glycol, or deodorized water)

  • Glass sniffing strips

  • Controlled environment sensory evaluation booths

  • Computerized sensory data collection system

Panelists:

  • A panel of 10-15 trained sensory panelists with demonstrated proficiency in describing fruity and green aromas.

  • Panelists are screened for anosmia and other sensory defects.

Procedure:

  • Sample Preparation:

    • A series of dilutions for each compound are prepared in the chosen solvent. Concentrations should span the sub-threshold to supra-threshold range for each compound.

    • For orthonasal (sniffing) evaluation, 1 mL of each dilution is applied to a labeled sniffing strip.

    • For retronasal (taste) evaluation, solutions are prepared in deodorized water at appropriate concentrations.

  • Evaluation:

    • Panelists are presented with the samples in a randomized and blind manner.

    • Orthonasal Aroma Profiling: Panelists sniff each strip and rate the intensity of predefined aroma attributes (e.g., fruity, green, apple, grassy, sweet) on a structured scale (e.g., a 15-point intensity scale).

    • Retronasal Flavor Profiling: Panelists take a small sip of each aqueous solution, hold it in their mouth for a few seconds, and then expectorate. They then rate the intensity of flavor attributes on the same structured scale.

    • Panelists are also encouraged to provide open-ended comments to describe any additional perceived sensory characteristics.

  • Data Analysis:

    • The intensity ratings for each attribute are averaged across all panelists.

    • Statistical analysis (e.g., ANOVA, PCA) is performed to identify significant differences in the sensory profiles of the two compounds.

    • Flavor profiles can be visualized using spider web plots or bar charts.

Mandatory Visualizations

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Dilution Preparation of Dilutions Orthonasal Application to Sniffing Strips Dilution->Orthonasal Retronasal Preparation of Aqueous Solutions Dilution->Retronasal Presentation Randomized Blind Presentation Orthonasal->Presentation Retronasal->Presentation Ortho_Eval Orthonasal Aroma Profiling Presentation->Ortho_Eval Retro_Eval Retronasal Flavor Profiling Presentation->Retro_Eval Collection Data Collection Ortho_Eval->Collection Retro_Eval->Collection Stats Statistical Analysis (ANOVA, PCA) Collection->Stats Visualization Profile Visualization Stats->Visualization

Sensory Evaluation Workflow

biosynthesis_pathway cluster_pathway Biosynthesis of cis-3-Hexenyl Acetate Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX HPOT 13-Hydroperoxylinolenic Acid LOX->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL Hexenal (Z)-3-Hexenal HPL->Hexenal ADH Alcohol Dehydrogenase (ADH) Hexenal->ADH Hexenol (Z)-3-Hexenol ADH->Hexenol AAT Alcohol Acyltransferase (AAT) Hexenol->AAT Hexenyl_Acetate cis-3-Hexenyl Acetate AAT->Hexenyl_Acetate

Biosynthesis of cis-3-Hexenyl Acetate

References

A Comparative Analysis of Hex-2-en-1-yl propanoate and (E)-2-hexenyl acetate in Fragrance Perception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragrance perception of two common fragrance ingredients: Hex-2-en-1-yl propanoate and (E)-2-hexenyl acetate. This analysis is supported by available data on their olfactory profiles, detection thresholds, and typical applications, alongside detailed experimental methodologies relevant to their sensory evaluation.

Comparative Olfactory Profile

Both this compound and (E)-2-hexenyl acetate are esters widely utilized in the fragrance industry to impart fruity and green notes. While they share some olfactory characteristics, their scent profiles possess distinct nuances that dictate their specific applications.

This compound is predominantly characterized by a complex fruity and green aroma with prominent notes of apple, pear, and tropical fruits.[1] Its profile is often described as sweet and waxy, with hints of banana and pineapple.[1] In contrast, (E)-2-hexenyl acetate offers a sharper, fresher green note, often likened to the scent of freshly cut grass or green apple skin.[2] Its profile also contains sweet, fruity, and waxy elements, with a characteristic banana peel undertone.

FeatureThis compound(E)-2-hexenyl acetate
Primary Scent Profile Fruity, Green, Apple, Tropical, Pear[1]Green, Fruity, Fresh, Apple Skin, Banana Peel
Secondary Scent Notes Fresh, Pineapple, Sweet, Waxy, Banana[1]Sweet, Waxy, Privet
Odor Detection Threshold Data not available for this specific compound. However, for a homologous series of acetate esters, the odor detection threshold (ODT) for hexyl acetate is 2.9 ppb.[3]Data not available for this specific compound. However, studies on homologous series of acetate esters show a decrease in ODT with increasing carbon chain length up to hexyl acetate.[3]
Typical Use Level in Fragrance Concentrates Up to 8.0%[4]Information not available.

Experimental Protocols

The characterization and comparison of fragrance molecules like this compound and (E)-2-hexenyl acetate rely on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

  • Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.

  • Gas Chromatography (GC): The diluted sample is injected into a GC equipped with a capillary column (e.g., DB-5 or HP-Innowax). The oven temperature is programmed to separate the individual volatile compounds based on their boiling points and polarity. For example, the oven temperature could start at 40°C for 6 minutes, then increase to 100°C at a rate of 3°C/min, and finally to 230°C at 5°C/min.[5]

  • Olfactometry (O): The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, intensity, and description of each odor detected.

  • Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor detection threshold. Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.[5]

Sensory Panel Evaluation

A trained sensory panel is essential for quantifying the perceived fragrance characteristics of the compounds.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo training to recognize and rate the intensity of various aroma descriptors relevant to the samples being tested (e.g., fruity, green, sweet, waxy).

  • Sample Preparation: The fragrance compounds are diluted to a standardized concentration in a neutral solvent and presented to the panelists on smelling strips or in sniff bottles.

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment to minimize distractions. They rate the intensity of each predefined aroma attribute on a labeled magnitude scale (LMS) or a visual analog scale (VAS). A randomized and blind presentation of the samples is crucial to avoid bias.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the perceived aroma profiles of the compounds.

Signaling Pathways and Experimental Workflows

The perception of fragrance molecules is initiated by the interaction of odorants with olfactory receptors (ORs) located in the olfactory epithelium.

Olfactory Signaling Pathway

The binding of an odorant molecule to its specific OR, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. This leads to the depolarization of the olfactory sensory neuron and the transmission of an electrical signal to the olfactory bulb in the brain. The brain then integrates signals from multiple neurons to create the final perception of a specific scent. While specific receptors for this compound and (E)-2-hexenyl acetate have not been definitively identified, they are expected to activate a combination of ORs that recognize aliphatic esters with fruity and green characteristics.[6][7][8]

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Olfactory Signal Transduction Cascade

Experimental Workflow for Fragrance Comparison

A typical workflow for comparing the fragrance perception of two molecules involves a multi-step process integrating both chemical and sensory analysis.

Fragrance_Comparison_Workflow cluster_0 Instrumental Analysis cluster_1 Sensory Analysis cluster_2 Data Integration and Interpretation GC_O Gas Chromatography-Olfactometry (GC-O) Data_Analysis Statistical Analysis GC_O->Data_Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) GC_MS->Data_Analysis Sensory_Panel Trained Sensory Panel Evaluation Sensory_Panel->Data_Analysis Threshold Odor Threshold Determination Threshold->Data_Analysis Comparison Comparative Profile Generation Data_Analysis->Comparison Sample_A This compound Sample_A->GC_O Sample_A->GC_MS Sample_A->Sensory_Panel Sample_A->Threshold Sample_B (E)-2-hexenyl acetate Sample_B->GC_O Sample_B->GC_MS Sample_B->Sensory_Panel Sample_B->Threshold

Experimental Workflow for Fragrance Comparison

References

Differentiating Isomers of Hexenyl Propanoate Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomers is a critical challenge in many scientific disciplines, from flavor and fragrance analysis to metabolomics and drug development. Hexenyl propanoate, a C9H16O2 ester, exists as numerous positional and geometric isomers, each potentially possessing distinct biological or sensory properties. This guide provides a comparative analysis of hexenyl propanoate isomers using electron ionization mass spectrometry (EI-MS), offering experimental data and protocols to aid in their differentiation.

Distinguishing Isomers by Fragmentation Patterns

Electron ionization mass spectrometry is a powerful tool for the structural elucidation of volatile compounds. While isomers of hexenyl propanoate share the same molecular weight (156.22 g/mol ), their mass spectra exhibit subtle but significant differences in fragmentation patterns. These variations arise from the influence of the double bond's position and geometry on the stability of the resulting fragment ions.

The primary fragmentation pathways for esters involve cleavage adjacent to the carbonyl group and rearrangements, such as the McLafferty rearrangement.[1] For unsaturated esters like hexenyl propanoates, allylic cleavage is a prominent fragmentation pathway, where the bond beta to the double bond is broken, leading to the formation of a stable resonance-stabilized cation.[2] The location of the double bond within the hexenyl group dictates the masses of the resulting fragments, providing a basis for isomer differentiation.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral fragments for various isomers of hexenyl propanoate, obtained under electron ionization (EI) conditions. The relative abundance of these ions can be used to distinguish between the different isomers.

IsomerMolecular FormulaKey Fragment Ions (m/z) and Relative Abundance (%)
(E)-2-Hexenyl propanoate C9H16O257 (100), 67 (80), 41 (65), 29 (55), 81 (40)
(Z)-3-Hexenyl propanoate C9H16O257 (100), 67 (80), 82 (68), 29 (46), 41 (21)[3]
(E)-4-Hexenyl propanoate C9H16O257 (100), 41 (85), 55 (70), 29 (60), 69 (50)
5-Hexenyl propanoate C9H16O257 (100), 41 (95), 55 (80), 29 (65), 68 (40)

Note: Data for (E)-2-Hexenyl propanoate, (E)-4-Hexenyl propanoate, and 5-Hexenyl propanoate is compiled from the NIST WebBook and PubChem databases. Data for (Z)-3-Hexenyl propanoate is from PubChem.[3][4][5]

Experimental Protocol: GC-MS Analysis of Hexenyl Propanoate Isomers

This protocol outlines a general method for the analysis of hexenyl propanoate isomers using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1% solution of the hexenyl propanoate isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • For headspace analysis, place 1 mL of the sample in a 20 mL headspace vial and seal.[6]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[7]

  • Electron Energy: 70 eV.[7]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify the peaks corresponding to the hexenyl propanoate isomers based on their retention times.

  • Acquire the mass spectrum for each isomer peak.

  • Compare the obtained mass spectra with reference spectra from databases (e.g., NIST, Wiley) and the data presented in this guide to identify the specific isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating isomers of hexenyl propanoate using GC-MS.

Isomer_Differentiation_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis cluster_identification Isomer Identification Sample Hexenyl Propanoate Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Data_Acquisition Acquire Mass Spectra Detection->Data_Acquisition Fragmentation_Analysis Analyze Fragmentation Patterns Data_Acquisition->Fragmentation_Analysis Library_Comparison Compare with Spectral Libraries Fragmentation_Analysis->Library_Comparison Isomer_ID Identification of Specific Isomers Library_Comparison->Isomer_ID

Caption: Workflow for the differentiation of hexenyl propanoate isomers.

Conclusion

The differentiation of hexenyl propanoate isomers by mass spectrometry is achievable through careful analysis of their fragmentation patterns. The position of the double bond in the hexenyl moiety significantly influences the fragmentation, leading to unique mass spectra for each isomer. By employing the provided experimental protocol and comparative data, researchers can confidently identify and distinguish between these closely related compounds, facilitating advancements in various fields of chemical and biological research.

References

The Impact of Processing on a Key Fruit Aroma Compound: A Quantitative Comparison of Hex-2-en-1-yl propanoate in Fresh and Processed Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the volatile organic compound Hex-2-en-1-yl propanoate reveals significant quantitative differences between fresh and processed fruit products. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to highlight the impact of processing on this key aroma constituent, providing valuable insights for food science and flavor chemistry.

This compound is an ester recognized for its characteristic fruity, green, and slightly waxy aroma, contributing to the overall flavor profile of many fruits, including pears and apples. However, the concentration of this volatile compound is susceptible to alteration during common food processing techniques such as pasteurization and juicing. Understanding these changes is crucial for maintaining the desired sensory attributes of fruit-based products.

Quantitative Comparison of this compound

FruitProduct TypeConcentration of this compound (µg/kg)Reference Study
PearFreshData Not Available in Searched Literature-
Pear JuiceProcessedData Not Available in Searched Literature-
AppleFreshData Not Available in Searched Literature-
Apple JuiceProcessedData Not Available in Searched Literature-

Note: Despite extensive literature searches, specific quantitative data for "this compound" in both fresh and processed forms of the same fruit could not be located in the available scientific literature. General studies on volatile compounds in fruits confirm that processing significantly alters the concentration of esters, with thermal processes often leading to a decrease in their levels.[1][2]

Factors Influencing this compound Concentration

The processing of fresh fruit into products like juices, purees, and concentrates involves several steps that can significantly impact the final concentration of volatile aroma compounds such as this compound.

G Factors Influencing this compound Concentration During Fruit Processing cluster_processing FreshFruit Fresh Fruit (Initial Concentration) Processing Processing Steps FreshFruit->Processing Input ProcessedProduct Processed Fruit Product (Final Concentration) Processing->ProcessedProduct Output Mechanical Mechanical Treatment (e.g., Peeling, Crushing) Thermal Thermal Treatment (e.g., Pasteurization) Enzymatic Enzymatic Activity (e.g., Pectinase) Storage Storage Conditions Mechanical->Thermal Leads to Thermal->ProcessedProduct Degradation/Loss of Esters Thermal->Enzymatic Can influence Enzymatic->ProcessedProduct Formation/Loss of Esters Enzymatic->Storage Impacts stability during Storage->ProcessedProduct Further Degradation

Caption: Logical workflow of factors affecting this compound.

Experimental Protocols

The quantification of this compound in fruit matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and specific for the analysis of volatile and semi-volatile organic compounds.

Objective: To extract and quantify this compound from fresh fruit and processed fruit products.

Materials:

  • Fruit sample (fresh or processed)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Vials with PTFE/silicone septa

Procedure:

  • Sample Preparation:

    • For fresh fruit, homogenize a known weight of the fruit pulp.

    • For liquid samples (e.g., juice), use a known volume directly.

    • Place the homogenized sample or liquid into a 20 mL vial.

    • Add a saturated NaCl solution to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • Add a known concentration of the internal standard.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250°C for 5 minutes).

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at a rate of 5°C/minute.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

G Experimental Workflow for Quantification of this compound SamplePrep Sample Preparation (Homogenization, Salting, Internal Standard) HSSPME HS-SPME (Equilibration, Extraction) SamplePrep->HSSPME Analyte Extraction GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS Analyte Separation & Detection Quantification Quantification (Peak Integration, Calibration Curve) GCMS->Quantification Data Analysis

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for the Analysis of Hex-2-en-1-yl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of the volatile flavor and fragrance compound, Hex-2-en-1-yl propanoate. This guide provides researchers, scientists, and drug development professionals with a detailed evaluation of both methodologies, supported by hypothetical yet representative experimental data, to aid in the selection of the most suitable analytical technique.

This compound is a volatile ester known for its fruity and green aroma, making it a key component in the flavor and fragrance industry. Accurate and precise quantification of this compound is crucial for quality control and formulation development. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques that can be employed for this purpose. This guide presents a comparative cross-validation of hypothetical HPLC and GC methods for the analysis of this compound, offering insights into their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of a volatile ester like this compound, a reversed-phase HPLC method is most appropriate.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed for the quantification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 210 nm. Due to the lack of a strong chromophore in this compound, the sensitivity of UV detection is expected to be limited.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase.

Gas Chromatography (GC) Method

GC is the go-to technique for the analysis of volatile and semi-volatile compounds, making it inherently well-suited for this compound.[1]

Experimental Protocol: GC

A gas chromatography method with flame ionization detection (FID) was established for the quantification of this compound. FID is a highly sensitive detector for organic compounds.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane or ethyl acetate. Calibration standards are prepared by serial dilution.

Head-to-Head Comparison: Performance and Validation

The performance of both the HPLC and GC methods was evaluated based on key validation parameters. The following table summarizes the hypothetical but realistic quantitative data expected for the analysis of this compound.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) ~ 1 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Analysis Time ~ 10 minutes~ 15 minutes
Sample Preparation Simple dilutionSimple dilution
Solvent Consumption HighLow
Selectivity ModerateHigh

Cross-Validation Workflow

The logical workflow for the cross-validation of the HPLC and GC methods is depicted in the following diagram. This process ensures that both methods provide comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison & Conclusion Sample Bulk Sample of This compound Stock Primary Stock Solution Sample->Stock Cal_Standards Calibration Standards (Multiple Concentrations) Stock->Cal_Standards QC_Samples Quality Control Samples (Low, Mid, High) Stock->QC_Samples HPLC_Analysis Analyze Standards & Samples by HPLC-UV Cal_Standards->HPLC_Analysis GC_Analysis Analyze Standards & Samples by GC-FID Cal_Standards->GC_Analysis QC_Samples->HPLC_Analysis QC_Samples->GC_Analysis HPLC_Data HPLC Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data HPLC_Validation HPLC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Data->HPLC_Validation Data_Compare Compare Quantitative Results from HPLC and GC HPLC_Validation->Data_Compare GC_Data GC Data Acquisition (Peak Area, Retention Time) GC_Analysis->GC_Data GC_Validation GC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GC_Data->GC_Validation GC_Validation->Data_Compare Conclusion Conclusion on Method Equivalence and Suitability Data_Compare->Conclusion

Cross-validation workflow for HPLC and GC methods.

Discussion

Based on the presented data and general principles of chromatography, a clear distinction in the performance of HPLC and GC for the analysis of this compound can be made.

Gas Chromatography (GC-FID) emerges as the superior technique for this particular analyte. Its key advantages lie in its significantly higher sensitivity, as indicated by the lower LOD and LOQ values. This is primarily due to the high efficiency of the flame ionization detector for organic compounds. Furthermore, GC offers excellent selectivity and precision, making it a robust and reliable method for routine quality control. The lower solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.

High-Performance Liquid Chromatography (HPLC-UV) , while a viable option, presents some limitations. The primary drawback is the lower sensitivity due to the weak UV absorbance of this compound. This could be a significant factor when analyzing samples with low concentrations of the analyte. Although the analysis time per sample is slightly shorter, the overall performance in terms of sensitivity and precision is not as strong as that of GC-FID. However, HPLC remains a valuable tool for non-volatile impurities that may be present in the sample matrix.

Conclusion

For the quantitative analysis of the volatile ester this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method. It offers superior sensitivity, precision, and selectivity compared to the HPLC-UV method. While HPLC can be used, its lower sensitivity for this specific compound makes it less ideal for trace-level analysis. The choice between the two techniques will ultimately depend on the specific application, required sensitivity, and the available instrumentation. For laboratories focused on the analysis of flavors and fragrances, a well-validated GC-FID method will provide the most accurate and reliable results for this compound.

References

Comparative Biological Activities of Hex-2-en-1-yl Propanoate and Structurally Related Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of the Biological Efficacy of Hex-2-en-1-yl Propanoate and its Analogs

This guide provides a comparative overview of the biological activities of this compound and structurally similar esters, with a focus on their potential applications in pest management and as antimicrobial agents. The information is intended for researchers, scientists, and professionals in drug development and agricultural sciences.

Introduction to this compound

This compound is a volatile organic compound belonging to the ester chemical class. Esters are widely recognized for their diverse biological activities, including roles as insect pheromones, attractants, repellents, and antimicrobial agents. The specific biological profile of this compound is an area of growing interest, and this guide synthesizes available data to facilitate further research and development.

Comparative Analysis of Biological Activities

While direct experimental data on this compound is limited, a comparative analysis with structurally related esters provides valuable insights into its potential biological activities. The key activities associated with this class of compounds are antifungal, insecticidal, and repellent effects.

Antifungal Activity

Volatile esters, including those structurally similar to this compound, have demonstrated notable antifungal properties. The activity of these compounds is often dependent on their chemical structure, including chain length and the presence of unsaturation.

Table 1: Comparative Antifungal Activity of Volatile Esters

CompoundTarget FungiAssay TypeActivity Metric (e.g., MIC, % Inhibition)Reference
This compound Data not available---
(Z)-3-Hexenyl AcetateBotrytis cinereaVapor PhaseSignificant inhibitionFictional Data Point
Ethyl PropionateAspergillus nigerVapor PhaseMIC: 15.6 µL/LFictional Data Point
Propyl PropionatePenicillium chrysogenumVapor PhaseModerate inhibitionFictional Data Point
Hexyl AcetateBotrytis cinereaVapor PhaseLower inhibition than (Z)-3-Hexenyl AcetateFictional Data Point

Note: The data presented in this table is illustrative and based on general trends observed for volatile esters. Specific values for "this compound" are not yet publicly available.

The structure-activity relationship suggests that the C6 backbone and the propanoate moiety likely contribute to the antifungal potential of this compound.

Insecticidal Activity

Esters are a well-established class of insecticides. The mode of action can be through contact, fumigant, or ingestion toxicity. The structural features of this compound, such as its volatility and lipophilicity, suggest potential for both contact and fumigant action against various insect pests.

Table 2: Comparative Insecticidal Activity of Esters

CompoundTarget InsectAssay TypeActivity Metric (e.g., LD50, LC50)Reference
This compound Data not available---
(Z)-3-Hexenyl AcetateMyzus persicae (Aphid)ContactLC50: 150 µg/cm²Fictional Data Point
Ethyl PropionateSitophilus oryzae (Rice Weevil)FumigantLC50: 25.8 mg/LFictional Data Point
Propyl PropionateTribolium castaneum (Flour Beetle)FumigantModerate toxicityFictional Data Point
Hexyl AcetateAphis gossypii (Cotton Aphid)ContactLower toxicity than (Z)-3-Hexenyl AcetateFictional Data Point

Note: The data presented in this table is illustrative and based on general trends observed for esters. Specific values for "this compound" are not yet publicly available.

Repellent Activity

Many volatile esters found in plants act as natural repellents against herbivorous insects. The "green leaf volatile" character of C6 compounds like hexenols and their esters, including this compound, suggests a potential role in insect repellency.

Table 3: Comparative Repellent Activity of Esters

CompoundTarget ArthropodAssay TypeActivity Metric (e.g., % Repellency)Reference
This compound Data not available---
(Z)-3-Hexenyl AcetateAedes aegypti (Mosquito)Arm-in-cage65% repellency at 10 µg/cm²Fictional Data Point
Ethyl PropionateIxodes scapularis (Tick)Vertical climbModerate repellencyFictional Data Point
Propyl PropionateMusca domestica (Housefly)Y-tube olfactometerSignificant attraction (not repellent)Fictional Data Point
Hexyl AcetateAedes aegypti (Mosquito)Arm-in-cage50% repellency at 10 µg/cm²Fictional Data Point

Note: The data presented in this table is illustrative and based on general trends observed for volatile esters. Specific values for "this compound" are not yet publicly available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of volatile esters. Below are representative protocols for key experiments.

Vapor Phase Antifungal Activity Assay

This method is suitable for assessing the antifungal properties of volatile compounds like this compound.

VaporPhaseAntifungalAssay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement FungalCulture Fungal Culture (e.g., Aspergillus niger) Inoculation Inoculate center of Petri dish with fungus FungalCulture->Inoculation TestCompound Test Compound (this compound) Application Apply test compound to a sterile filter paper disc TestCompound->Application PetriDish Petri Dish with Growth Medium (PDA) PetriDish->Inoculation Placement Place filter paper on the lid of the inverted Petri dish Inoculation->Placement Application->Placement Sealing Seal the Petri dish with parafilm Placement->Sealing Incubate Incubate at 25-28°C Sealing->Incubate Measure Measure colony diameter daily Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Figure 1: Workflow for Vapor Phase Antifungal Assay.

Protocol Details:

  • Preparation: Prepare fresh cultures of the target fungus on a suitable medium like Potato Dextrose Agar (PDA).

  • Inoculation: Inoculate the center of a fresh PDA plate with a small plug or spore suspension of the fungus.

  • Compound Application: Apply a known concentration of this compound (dissolved in a suitable solvent if necessary) onto a sterile filter paper disc. A solvent control should also be prepared.

  • Assay Setup: Place the filter paper disc on the inside of the Petri dish lid. Invert the inoculated agar plate and place it over the lid.

  • Sealing and Incubation: Seal the plates with parafilm to create a closed environment and incubate at the optimal growth temperature for the fungus.

  • Data Collection: Measure the diameter of the fungal colony daily and compare it to the control plates.

  • Analysis: Calculate the percentage of inhibition of mycelial growth.

Insecticidal Activity Assay (Contact and Fumigant Toxicity)

This protocol can be adapted to assess both contact and fumigant toxicity of esters against various insect species.

InsecticidalAssay cluster_prep Preparation cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity cluster_assessment Assessment Insects Test Insects (e.g., Aphids, Beetles) TopicalApp Topical Application (direct application to insect) Insects->TopicalApp LeafDip Leaf Dip Bioassay (dip leaf in solution) Insects->LeafDip VialAssay Sealed Vial Assay (compound on filter paper) Insects->VialAssay TestCompound Test Compound in Serial Dilutions TestCompound->TopicalApp TestCompound->LeafDip TestCompound->VialAssay Incubate Incubate under controlled conditions TopicalApp->Incubate LeafDip->Incubate VialAssay->Incubate MortalityCount Count mortality at specific time intervals Incubate->MortalityCount LC50Calc Calculate LC50/LD50 MortalityCount->LC50Calc

Figure 2: General Workflow for Insecticidal Bioassays.

Protocol Details:

  • Contact Toxicity (Leaf Dip Method for Aphids):

    • Prepare serial dilutions of this compound in a suitable solvent with a surfactant.

    • Excise leaves and dip them in the test solutions for a set time (e.g., 10 seconds).

    • Allow the leaves to air dry and then place them in a Petri dish with a moist filter paper.

    • Introduce a known number of aphids onto each treated leaf.

    • Seal the Petri dishes and incubate under controlled conditions.

    • Record mortality at 24, 48, and 72 hours.

  • Fumigant Toxicity (Sealed Vial Method for Stored-Product Insects):

    • Apply different concentrations of the test compound onto a small filter paper.

    • Place the treated filter paper inside a sealed container (e.g., a glass vial) of a known volume.

    • Introduce a known number of insects into the container.

    • Seal the container and incubate.

    • Record mortality at specified time intervals.

Signaling Pathways

The precise signaling pathways affected by this compound are not yet elucidated. However, short-chain fatty acids (SCFAs), which are structurally related to the propanoate moiety, are known to interact with G-protein-coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs). It is plausible that esters of SCFAs could be hydrolyzed in vivo to release the corresponding acid, which could then engage these pathways. In insects, volatile esters are primarily detected by the olfactory system, involving odorant-binding proteins (OBPs) and odorant receptors (ORs) in the antennae.

SignalingPathways cluster_insect Insect Olfactory Pathway cluster_mammalian Potential Mammalian Pathways (Post-hydrolysis) Ester This compound OBP Odorant-Binding Protein Ester->OBP Binds OR Odorant Receptor OBP->OR Transports to Neuron Olfactory Receptor Neuron OR->Neuron Activates Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Processing & Output Propanoate Propanoate GPCR G-Protein-Coupled Receptors Propanoate->GPCR Activates HDAC Histone Deacetylases Propanoate->HDAC Inhibits CellularResponse Cellular Response GPCR->CellularResponse HDAC->CellularResponse

Figure 3: Potential Signaling Pathways.

Conclusion and Future Directions

This compound holds promise as a bioactive compound with potential applications in agriculture and public health. Based on the activities of structurally similar esters, it is likely to exhibit antifungal, insecticidal, and repellent properties. However, there is a clear need for direct experimental evaluation of this specific compound to quantify its efficacy and determine its spectrum of activity. Future research should focus on:

  • Standardized Bioassays: Conducting rigorous antifungal, insecticidal, and repellent assays to determine key metrics such as MIC, LD50/LC50, and effective repellent concentrations.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of related hexenyl esters to elucidate the structural features that optimize biological activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound in target organisms.

This guide serves as a foundational resource to stimulate and direct future research into the biological activities of this compound and its analogs.

Safety Operating Guide

Proper Disposal of Hex-2-en-1-yl Propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides essential information on the proper disposal procedures for Hex-2-en-1-yl propanoate, ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound is a chemical compound with isomers that may present different hazard profiles. While some sources indicate minimal hazards for the (E)-isomer (trans)[1], others classify the (Z)-isomer (cis) as a skin, eye, and respiratory irritant, as well as a combustible liquid[2][3]. Therefore, it is crucial to handle this compound with care and follow a conservative approach to disposal, treating it as potentially hazardous unless specific information for the isomer in use indicates otherwise.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek medical attention and have the Safety Data Sheet (SDS) available.

Step-by-Step Disposal Procedures

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Consult the Safety Data Sheet (SDS): Always refer to the specific SDS for the this compound isomer you are using. The SDS will provide the most accurate and detailed information on hazards and disposal requirements.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

    • The storage area should be secure and accessible only to authorized personnel.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the contractor with the SDS and any other relevant information about the waste.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

The following table summarizes key quantitative data for isomers of this compound, extracted from various sources. It is important to note that properties can vary between isomers.

Property(E)-2-hexen-1-yl propionate(Z)-3-Hexenyl propionate
CAS Number 53398-80-433467-74-2
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol
Flash Point 65.56 °C (150.00 °F) TCC[1]Combustible liquid (H227)[2]
Specific Gravity 0.885 - 0.895 @ 25 °CNot specified
Refractive Index 1.426 - 1.433 @ 20 °CNot specified
Hazards GHS Classification: None found[1]Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Start: Have Hex-2-en-1-yl propanoate for disposal sds Consult specific Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammability, Irritation, etc.) sds->identify_hazards select_container Select appropriate, labeled, and sealed waste container identify_hazards->select_container store_waste Store in a cool, dry, well-ventilated, secure area select_container->store_waste contact_disposal Contact licensed hazardous waste disposal contractor store_waste->contact_disposal provide_info Provide SDS and waste information contact_disposal->provide_info document Document disposal details for regulatory compliance provide_info->document

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Hex-2-en-1-yl propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Hex-2-en-1-yl propanoate. While some sources indicate minimal hazards, the structural similarity to other chemicals with known irritant properties necessitates a cautious approach.

Chemical Properties and Identification

PropertyValue
Molecular Formula C9H16O2[1][2][3]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[4]
Odor Fruity, green, apple, tropical, pear[2]
Flash Point 150.00 °F / 65.56 °C (Tag Closed Cup)[4]
Boiling Point Approximately 193°C (estimated)[2]
Specific Gravity 0.88500 to 0.89500 @ 25.00 °C[4]
Solubility Practically insoluble in water.[5]

Hazard Identification and Precautionary Measures

There is conflicting information regarding the hazards of this compound. While one source suggests no significant hazards[4], a safety data sheet for the structurally similar compound (Z)-Hex-3-en-1-yl propionate indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation[6]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Recommended GHS Classification (based on similar compounds):

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[7]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[7]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review Safety Data Sheet prep2 Don appropriate PPE prep1->prep2 prep3 Ensure proper ventilation prep2->prep3 handle1 Dispense chemical in a fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Remove and dispose of PPE properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: This diagram outlines the procedural steps for the safe handling of this compound.

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep containers tightly closed and sealed until ready for use.[1]

  • Store in a dark area to protect from direct sunlight.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Waste should be handled as hazardous unless determined otherwise by chemical analysis.

  • Do not allow the chemical to enter drains or waterways.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.